molecular formula C59H84N2O17 B1675177 Levorin A0 CAS No. 77215-53-3

Levorin A0

货号: B1675177
CAS 编号: 77215-53-3
分子量: 1093.3 g/mol
InChI 键: WGGISROKTUVKFG-AJJHKJIKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levorin A0 is a Levorin component.

属性

CAS 编号

77215-53-3

分子式

C59H84N2O17

分子量

1093.3 g/mol

IUPAC 名称

(23E,25E,27E,29E,31E,33E,35E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,14,18,20-tetrahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

InChI

InChI=1S/C59H84N2O17/c1-36-19-15-13-11-9-7-5-6-8-10-12-14-16-24-47(77-59-56(73)54(61)55(72)39(4)76-59)34-51(70)53(58(74)75)50(69)32-46(66)31-44(64)22-17-20-42(62)30-43(63)21-18-23-45(65)33-52(71)78-57(36)38(3)29-37(2)48(67)35-49(68)40-25-27-41(60)28-26-40/h5-16,19,24-28,36-39,42,44,47-48,50-51,53-57,59,62,64,67,69-70,72-73H,17-18,20-23,29-35,60-61H2,1-4H3,(H,74,75)/b6-5+,9-7+,10-8+,13-11+,14-12+,19-15+,24-16+

InChI 键

WGGISROKTUVKFG-AJJHKJIKSA-N

手性 SMILES

CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O

规范 SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Levorin A0;  Levorin-A0;  LevorinA0; 

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Levorin A0 from Streptomyces levoris: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorin, a polyene macrolide antibiotic complex, is a secondary metabolite produced by the filamentous bacterium Streptomyces levoris. This complex is comprised of several related compounds, designated as Levorins A0, A1, A2, A3, A4, and others, each with varying degrees of antifungal activity and toxicity. Levorin A0, a component of this complex, has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from Streptomyces levoris, with a focus on detailed experimental protocols and quantitative data analysis.

Introduction

The discovery of levorin dates back to the mid-20th century, emerging from extensive screening programs for novel antibiotics from actinomycetes. Streptomyces levoris was identified as a producer of this potent antifungal complex. The levorin complex exhibits a characteristic heptaene chromophore, responsible for its antifungal activity, which is mediated through interaction with sterols in fungal cell membranes, leading to pore formation and cell death. The initial challenge in levorin research was the separation of the complex into its individual, structurally similar components. Early methodologies relied on techniques such as counter-current distribution, while modern approaches have increasingly employed various chromatographic methods for enhanced resolution and purity. This guide will detail the key steps from the cultivation of Streptomyces levoris to the isolation of the levorin complex and the subsequent purification of this compound.

Data Presentation: Quantitative Analysis of Levorin Production and Properties

The following tables summarize the key quantitative data related to the production and characteristics of the levorin complex and its components.

Table 1: Optimized Synthetic Medium Composition for Levorin Biosynthesis by Streptomyces levoris 99/23

ComponentConcentration (%)
Glucose1.5
Starch2.0
(NH₄)₂SO₄0.6
KH₂PO₄0.005
KCl0.1
MgSO₄0.25
CaCO₃0.3
pH 7.2

Table 2: Physicochemical and Biological Properties of Purified Levorin Complex

ParameterValueReference
Purity96%[1][2]
Biological Activity24,000 IU/mg[1][2]
AppearanceAmorphous yellow powder[1][2]
UV Absorption Maxima (λmax)362, 382, 404 nm[1][2]
Cellular Localization80% in mycelium, 20% in supernatant[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Cultivation of Streptomyces levoris

Objective: To cultivate Streptomyces levoris under optimized conditions for the production of the levorin complex.

Materials:

  • Streptomyces levoris strain (e.g., 99/23)

  • Optimized synthetic medium (see Table 1)

  • Spore inoculum (2 x 10⁹ cfu/ml)

  • 500 ml Erlenmeyer flasks

  • Rotary shaker

  • Autoclave

Protocol:

  • Prepare the optimized synthetic medium as detailed in Table 1.

  • Adjust the pH of the medium to 7.2.

  • Sterilize the medium by autoclaving at 121°C for 30 minutes.

  • After cooling, inoculate 50 ml of the sterile medium in a 500 ml Erlenmeyer flask with 2% (v/v) of the spore inoculum.

  • Incubate the flasks on a rotary shaker at 220 rpm and 28°C for 96 hours.[3]

Extraction of the Levorin Complex

Objective: To extract the levorin complex from the Streptomyces levoris mycelium.

Materials:

  • Fermentation broth from the cultivation step

  • Centrifuge

  • Methanol or Butanol

  • Filtration apparatus

Protocol:

  • Harvest the mycelium from the fermentation broth by centrifugation.

  • Discard the supernatant, which contains a smaller fraction of the levorin complex.[1][2]

  • The mycelial cake is then subjected to solvent extraction. Add methanol or butanol to the mycelium.

  • Stir the mixture for several hours to ensure efficient extraction of the levorin complex.

  • Separate the solvent extract containing the levorin complex from the mycelial debris by filtration.

  • The resulting extract contains the crude levorin complex.

Purification of the Levorin Complex and Separation of this compound

Objective: To purify the crude levorin complex and separate its individual components, including this compound. This can be achieved through traditional or modern chromatographic techniques.

Method 1: Counter-Current Distribution (CCD) - A Historical Perspective

Counter-current distribution was a key technique for the initial separation of the levorin components.[4] This method separates compounds based on their differential partitioning between two immiscible liquid phases.

Materials:

  • Crude levorin extract

  • A suitable biphasic solvent system (e.g., chloroform-methanol-water based systems)

  • Counter-current distribution apparatus

Protocol:

  • Dissolve the crude levorin extract in a small volume of the lower phase of the selected solvent system.

  • Introduce the sample into the first tube of the CCD apparatus, which contains both the upper and lower phases of the solvent system.

  • Perform a series of transfers (extractions) where the upper phase is moved sequentially to the next tube, while fresh upper phase is introduced into the first tube.

  • After a predetermined number of transfers, the different levorin components will be distributed across the tubes according to their partition coefficients.

  • Analyze the content of each tube (e.g., by spectrophotometry at the absorption maxima) to determine the distribution of the components.

  • Combine the fractions containing the desired component (this compound) and evaporate the solvent.

Method 2: Modern Chromatographic Techniques

Modern approaches utilize various forms of chromatography for higher resolution and efficiency.

Materials:

  • Crude or partially purified levorin complex

  • Silica gel for column chromatography

  • Preparative Thin-Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

  • Appropriate solvent systems (e.g., gradients of methanol in chloroform for normal phase, or acetonitrile/water for reversed-phase)

Protocol (General Workflow):

  • Column Chromatography:

    • Dissolve the crude levorin extract in a minimal amount of a suitable solvent.

    • Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent.

    • Elute the column with a gradient of increasing polarity (e.g., increasing percentage of methanol in chloroform).

    • Collect fractions and analyze them by analytical TLC or HPLC to identify those containing this compound.

  • Preparative Thin-Layer Chromatography (TLC):

    • For further purification of fractions from column chromatography, apply the sample as a band onto a preparative TLC plate.

    • Develop the plate in a suitable solvent system.

    • Visualize the separated bands under UV light.

    • Scrape the band corresponding to this compound from the plate and elute the compound from the silica with a polar solvent.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For the final purification step to obtain high-purity this compound, use a preparative HPLC system.

    • Dissolve the partially purified sample in the mobile phase.

    • Inject the sample onto a preparative reversed-phase column (e.g., C18).

    • Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) optimized for the separation of levorin components.

    • Monitor the elution profile with a UV detector at one of the absorption maxima (e.g., 404 nm).

    • Collect the fraction corresponding to the this compound peak.

    • Verify the purity of the isolated this compound by analytical HPLC.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the discovery and isolation of this compound.

experimental_workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification & Isolation strain Streptomyces levoris Strain cultivation Shaker Incubation (96h, 28°C, 220 rpm) strain->cultivation medium Optimized Synthetic Medium medium->cultivation centrifugation Centrifugation cultivation->centrifugation mycelium Mycelium (80% Levorin) centrifugation->mycelium supernatant Supernatant (20% Levorin) centrifugation->supernatant solvent_extraction Solvent Extraction (Methanol/Butanol) mycelium->solvent_extraction crude_extract Crude Levorin Extract solvent_extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc prep_hplc Preparative HPLC prep_tlc->prep_hplc levorin_a0 Pure this compound prep_hplc->levorin_a0

Caption: Experimental workflow for this compound isolation.

logical_relationship cluster_source Biological Source cluster_product Metabolic Product cluster_components Individual Components streptomyces Streptomyces levoris levorin_complex Levorin Complex streptomyces->levorin_complex produces A0 This compound levorin_complex->A0 contains A1 Levorin A1 levorin_complex->A1 contains A2 Levorin A2 levorin_complex->A2 contains A3 Levorin A3 levorin_complex->A3 contains A4 Levorin A4 levorin_complex->A4 contains Others Other Components levorin_complex->Others contains

Caption: Relationship of this compound to its source.

Conclusion

The discovery and isolation of this compound from Streptomyces levoris represent a significant endeavor in natural product chemistry and drug development. While the initial separation of this multi-component complex was challenging, the application of modern chromatographic techniques has enabled the efficient purification of individual levorins. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working on the production, purification, and further investigation of this compound and other related polyene macrolide antibiotics. Continued research into the biosynthetic pathways of these compounds and the optimization of fermentation and purification processes will be crucial for unlocking their full therapeutic potential.

References

Spectroscopic Properties of Levorin A0: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorin, a polyene macrolide antibiotic produced by Streptomyces levoris, is a complex of several related compounds, primarily Levorin A, A2, A3, and B. Due to its antifungal properties, Levorin and its components are of significant interest in drug development. This technical guide focuses on the spectroscopic properties of the Levorin complex, with a particular emphasis on providing a foundational understanding for research applications. It is important to note that early reports on the structure of Levorin A0 have been suggested to be erroneous, and the most well-characterized component is Levorin A2, which has been shown to be structurally identical to Candicidin D. Therefore, this guide will leverage data available for the Levorin complex and its major, structurally elucidated components as a reference.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the major components of the Levorin complex, which can serve as a reference for the analysis of this compound.

Table 1: UV-Visible Absorption Spectroscopy Data for Candicidin D (Levorin A2)
Wavelength (λmax, nm)SolventReference
344, 364, 384, 408Not Specified[1]
339, 358, 378, 400Ethanol[2]
Table 2: Mass Spectrometry Data for Components of the Levorin Complex
ComponentMolecular FormulaMonoisotopic Mass [u][M+H]+ (observed)Reference
Levorin A1C59H84O17N21092.581093.5792[3]
Levorin A2 (Candicidin D)C59H84O18N21108.571109.5763[3]
Levorin A3Not SpecifiedNot SpecifiedNot Specified[4]
Ascosin A2 (structurally identical to Levorin A2)C59H84O18N21108.571109.5788[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline generalized methodologies for the spectroscopic analysis of polyene macrolides like Levorin.

UV-Visible Spectroscopy

A solution of the Levorin complex or its isolated components is prepared in a suitable solvent, such as ethanol or methanol. The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-500 nm. The characteristic absorption maxima, indicative of the heptaene chromophore, are then identified.

Mass Spectrometry (MS)

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is employed for the accurate mass determination of the individual components of the Levorin complex. Electrospray ionization (ESI) in positive ion mode is a common technique used for these analyses. The resulting mass-to-charge ratio (m/z) values are used to determine the elemental composition and molecular weight of each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural elucidation, particularly of the stereochemistry, two-dimensional (2D) NMR experiments are essential. These include DQF-COSY, ROESY, TOCSY, HSQC, and HMBC experiments. Samples are typically dissolved in deuterated solvents like DMSO-d6 or methanol-d4. The resulting spectra provide information on proton-proton and proton-carbon correlations, which are pieced together to determine the complete chemical structure.

Mechanism of Action: Ion Channel Formation

The primary mechanism of action for Levorin, like other polyene macrolides, involves its interaction with sterols in the fungal cell membrane, primarily ergosterol. This interaction leads to the formation of ion channels, disrupting the membrane integrity and leading to cell death.

Levorin_Mechanism_of_Action cluster_membrane Fungal Cell Membrane Levorin Levorin Ion_Channel Ion Channel Formation Levorin->Ion_Channel Binds to Ergosterol Ergosterol Ergosterol->Ion_Channel Interacts with Membrane Lipid Bilayer Disruption Membrane Disruption Ion_Channel->Disruption Leads to Cell_Death Fungal Cell Death Disruption->Cell_Death Causes

Caption: Mechanism of Levorin's antifungal activity.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of the Levorin complex.

Spectroscopic_Workflow Start Levorin Complex Sample HPLC HPLC Separation of Components Start->HPLC UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis Characterize Chromophore MS Mass Spectrometry (LC-MS) HPLC->MS Determine Molecular Weight NMR NMR Spectroscopy (2D NMR) HPLC->NMR Elucidate Structure Data_Analysis Data Analysis and Structural Elucidation UV_Vis->Data_Analysis MS->Data_Analysis NMR->Data_Analysis End Characterized Components Data_Analysis->End

Caption: Workflow for spectroscopic analysis of Levorin.

References

Levorin A0: A Technical Guide to Solubility and Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorin A0, a principal component of the levorin complex, is an aromatic heptaene macrolide antibiotic with significant antifungal properties. Its therapeutic potential is intrinsically linked to its physicochemical characteristics, particularly its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the known solubility and stability profiles of this compound, drawing upon available data for the levorin complex and the broader class of polyene antibiotics. Due to the limited publicly available quantitative data specifically for this compound, this document also furnishes detailed, adaptable experimental protocols for determining these critical parameters. Furthermore, logical workflows for solubility and stability assessments are presented through diagrams to aid researchers in designing their experimental strategies.

Introduction

Levorin is a complex of antifungal agents produced by Streptomyces griseus, with this compound, A2, and A3 being its primary constituents. This compound possesses the molecular formula C59H84N2O17[1]. Like other polyene macrolides, this compound's mechanism of action involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. The efficacy and development of formulations containing this compound are highly dependent on its solubility and stability. This guide aims to consolidate the existing knowledge on these properties and provide a practical framework for their systematic evaluation.

Solubility Profile of this compound

This compound, characteristic of amphiphilic macrolide structures, exhibits limited water solubility but is compatible with polar organic solvents[1]. The solubility of the levorin complex has been qualitatively described in several common laboratory solvents.

Qualitative Solubility

The available literature indicates that the levorin complex is soluble in the following organic solvents:

  • Dimethyl Sulfoxide (DMSO)[1][2]

  • Dimethylformamide (DMF)[1]

  • Methanol[1][3]

  • Ethanol[1][3]

It is noted to have limited solubility in water[1]. To enhance aqueous solubility for research and potential therapeutic applications, various formulation strategies have been explored for polyene antibiotics, which could be applicable to this compound. These include the use of co-solvents, cyclodextrins, and micellar systems[2][4]. For instance, a "water-soluble levorin" has been described as a 5% levorin solution in a 40% sodium salicylate solution, indicating that formulation can significantly improve its aqueous dispersibility[5].

Quantitative Solubility Data

Specific quantitative solubility data for this compound remains limited in publicly accessible literature. However, a study on the levorin complex in water-organic mixtures provides some semi-quantitative insights. The study investigated the solubility in various water-alcohol and water-acetone systems, finding that a water-n-propanol mixture exhibited the highest dissolving properties. In water-acetone systems, maximum dissolution of the levorin complex was observed in a mixture of 30% water and 70% acetone[1].

For ease of comparison, the qualitative solubility information is summarized in Table 1.

Table 1: Qualitative Solubility of the Levorin Complex in Various Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Dimethylformamide (DMF)Soluble[1]
MethanolSoluble[1][3]
EthanolSoluble[1][3]
WaterLimited[1]
Water-n-propanol mixturesEnhanced solubility[1]
Water-acetone (30:70)Enhanced solubility[1]

Stability of this compound

The stability of this compound is a critical factor for its storage, formulation, and therapeutic use. Polyene antibiotics are known to be susceptible to degradation by factors such as pH, temperature, and light.

Storage and Handling Recommendations

For solid Levorin, storage in a dry, dark environment is recommended. Short-term storage at 0-4°C and long-term storage at -20°C are advised[2]. Stock solutions, for instance in DMSO, are best stored at -80°C for periods up to six months or at -20°C for up to one month to minimize degradation[3].

Factors Affecting Stability

While specific degradation kinetics and pathways for this compound are not extensively documented, the stability of polyene antibiotics is generally influenced by:

  • pH: Hydrolysis can occur at acidic or alkaline pH, leading to the cleavage of ester and amide bonds.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: The conjugated polyene system in this compound is susceptible to photo-oxidation.

  • Oxidation: The double bonds in the macrolide ring are prone to oxidation.

Table 2: Recommended Storage Conditions for Levorin

FormStorage TemperatureDurationLight/Moisture ConditionsReference(s)
Solid0-4°CShort-term (days to weeks)Dry, dark[2]
Solid-20°CLong-term (months to years)Dry, dark[2]
Stock Solution (in DMSO)-20°CUp to 1 month[3]
Stock Solution (in DMSO)-80°CUp to 6 months[3]

Experimental Protocols

The following sections provide detailed, generalized methodologies for researchers to determine the quantitative solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, DMF, methanol, ethanol, water, buffered solutions)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a series of saturated solutions by adding an excess amount of solid this compound to a known volume of the selected solvent in separate vials. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium[6].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Protocol for Stability-Indicating HPLC Method Development and Validation

A stability-indicating method is crucial to separate the intact drug from its degradation products.

Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its potential degradation products.

Procedure:

  • Method Development:

    • Column Selection: Start with a C18 reversed-phase column.

    • Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a UV-Vis detector set at a wavelength where this compound has maximum absorbance.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the this compound peak and any other peaks.

  • Forced Degradation Studies:

    • Subject this compound solutions to stress conditions to intentionally generate degradation products. This includes:

      • Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.

      • Base Hydrolysis: Treat with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

      • Oxidation: Treat with an oxidizing agent (e.g., 3% H2O2) at room temperature.

      • Thermal Degradation: Heat the solid drug and a solution of the drug.

      • Photodegradation: Expose a solution to UV light.

    • Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak[5][7].

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualized Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in shaking incubator A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_1 Stability Study Workflow cluster_2 Forced Degradation H Prepare this compound solutions I Acid Stress H->I J Base Stress H->J K Oxidative Stress H->K L Thermal Stress H->L M Photolytic Stress H->M O Analyze stressed samples I->O J->O K->O L->O M->O N Develop HPLC method N->O P Check peak purity and resolution O->P Q Validate method (ICH guidelines) P->Q If resolved R Conduct long-term stability study Q->R

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

The solubility and stability of this compound are paramount to its successful application in research and drug development. While specific quantitative data for this compound is not extensively available, this guide consolidates the existing qualitative knowledge and provides robust, adaptable protocols for its determination. This compound is soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol, with limited aqueous solubility. Its stability is influenced by factors common to polyene antibiotics, including pH, temperature, and light. The provided experimental workflows and protocols offer a clear path for researchers to generate the necessary quantitative data to support formulation development and ensure the quality and efficacy of this compound-based products. Further research is warranted to fully characterize the degradation pathways and kinetics of this compound in various pharmaceutically relevant solvent systems.

References

An In-depth Technical Guide to the Antifungal Properties of Levorin A0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Levorin A0, a polyene macrolide antibiotic. It delves into its mechanism of action, quantitative antifungal activity, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Introduction to this compound

This compound is a member of the levorin complex, a group of macrocyclic heptaene antibiotics produced by Streptomyces levoris. As a polyene macrolide, this compound's structure is characterized by a large macrolactone ring with a series of conjugated double bonds and a mycosamine sugar moiety. These structural features are pivotal to its antifungal activity, which it exerts against a broad spectrum of pathogenic fungi.

Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

The primary antifungal mechanism of this compound, consistent with other polyene macrolides, involves a direct interaction with ergosterol, the principal sterol component of fungal cell membranes. This interaction leads to the formation of transmembrane channels or pores, disrupting the osmotic integrity of the fungal cell. The key steps in this process are:

  • Binding to Ergosterol: this compound molecules exhibit a high affinity for ergosterol and insert themselves into the fungal cell membrane.

  • Pore Formation: Upon binding, multiple this compound molecules aggregate with ergosterol to form aqueous pores.

  • Increased Permeability: These pores disrupt the selective permeability of the membrane, leading to the leakage of essential intracellular components, such as ions (particularly K+), and small organic molecules.

  • Cell Death: The uncontrolled loss of cellular contents and the dissipation of vital ion gradients ultimately result in fungal cell death.

This direct, physical disruption of the cell membrane makes the development of resistance to polyenes less common compared to antifungal agents that target specific enzymes.

cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Ergosterol Ergosterol Pore Transmembrane Pore Ergosterol->Pore Forms Levorin_A0 This compound Levorin_A0->Ergosterol Binds to Ions K+, Na+ Pore->Ions Leakage of Metabolites Small Metabolites Pore->Metabolites Leakage of Cell_Death Fungal Cell Death

Mechanism of Action of this compound.

Quantitative Antifungal Activity

The in vitro antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Levorin has demonstrated a broad spectrum of activity against various fungal pathogens, with MIC values typically ranging from 0.03 to 25 µg/ml[1].

Fungal SpeciesReported MIC Range for Levorin (µg/mL)
Candida albicans0.03 - 25[1]
Trichosporon glabrata0.03 - 25[1]
Aspergillus niger0.03 - 25[1]
Trichophyton mentagrophytes0.03 - 25[1]
Microsporum soudanense0.03 - 25[1]

Note: The provided MIC range is for the Levorin complex. Specific MIC values for this compound may vary.

Experimental Protocols

The determination of the antifungal activity of this compound is primarily conducted through standardized susceptibility testing methods. The following is a detailed methodology for determining the MIC using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • The stock solution should be stored at -20°C or lower in the dark.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeast.

    • Further dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Microdilution Plates:

    • Use sterile 96-well microtiter plates.

    • Perform serial twofold dilutions of the this compound stock solution in the test medium across the wells of the plate to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% or 100% inhibition) compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilution Serial Dilution of this compound in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Fungal Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plate (35°C, 24-48h) Inoculation->Incubation Reading Read Results (Visually or Spectrophotometrically) Incubation->Reading MIC Determine MIC Reading->MIC

Experimental Workflow for MIC Determination.

Fungal Stress Response Signaling Pathways

While this compound's primary action is the physical disruption of the cell membrane, this damage inevitably triggers cellular stress responses in the fungus. These are not direct targets of the drug but are downstream consequences of its action. Key signaling pathways that are likely activated in response to the membrane damage caused by this compound include:

  • Cell Wall Integrity (CWI) Pathway: This pathway is a critical sensor of cell wall and membrane stress. Damage to the membrane by this compound would likely activate the CWI pathway, leading to a compensatory response to reinforce the cell wall.

  • High Osmolarity Glycerol (HOG) Pathway: The leakage of ions and small molecules caused by this compound-induced pores creates osmotic stress. The HOG pathway is the primary mechanism by which fungi adapt to changes in osmotic pressure.

The activation of these and other stress response pathways represents the fungal cell's attempt to counteract the damaging effects of this compound. Understanding these responses can provide insights into potential mechanisms of tolerance and may reveal targets for synergistic drug combinations.

Conclusion

This compound is a potent antifungal agent with a well-established mechanism of action centered on the disruption of fungal cell membrane integrity through binding to ergosterol. Its broad spectrum of activity makes it a significant compound in the field of antifungal research. The standardized protocols for determining its MIC provide a reliable means of quantifying its efficacy against various fungal pathogens. Further research into the downstream cellular stress responses to this compound-induced membrane damage may open new avenues for enhancing its therapeutic potential.

References

The Role of Levorin A0 in Forming Membrane Pores: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorin A0, a member of the aromatic heptaene macrolide group of antibiotics, exerts its antifungal activity primarily through the formation of pores in the cell membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced membrane permeabilization. This compound, in complex with membrane sterols, particularly ergosterol in fungal membranes, self-assembles to form transmembrane channels. These pores disrupt the osmotic integrity of the cell by allowing the leakage of ions and small neutral molecules, ultimately leading to cell death. This document details the physicochemical properties of these pores, the experimental methodologies used to characterize them, and the key molecular interactions that govern their formation and function. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from its close structural analog, Candicidin D, to provide a more complete picture of the pore-forming capabilities of this class of antibiotics.

Introduction

This compound is a polyene macrolide antibiotic belonging to the aromatic heptaene subgroup, which also includes Candicidin. Structurally, Levorin A2 has been identified as being identical to Candicidin D.[1] These compounds are characterized by a large macrolide ring with a rigid, hydrophobic polyene region and a flexible, hydrophilic polyol region, conferring upon them an amphipathic nature. This amphipathicity is crucial for their interaction with and insertion into lipid bilayers. The primary mechanism of action for this compound and related polyenes is the formation of pores or channels in the cell membrane, which is contingent upon the presence of sterols.[2] The selective toxicity of these antibiotics towards fungi is attributed to their higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the main sterol in mammalian cell membranes.

The Molecular Mechanism of Pore Formation

The formation of pores by this compound is a multi-step process that involves the interaction of the antibiotic with sterols in the cell membrane. The current understanding of this mechanism is as follows:

  • Binding to the Membrane: this compound molecules initially adsorb to the surface of the cell membrane.

  • Interaction with Sterols: The antibiotic then interacts with membrane sterols. Molecular dynamics studies on the related Candicidin D suggest specific orientations and energetic minima for the antibiotic-sterol complex.[3][4]

  • Oligomerization: Multiple this compound-sterol complexes aggregate within the membrane to form a "barrel-stave" like pore structure.[2] The number of monomers in each pore can vary depending on the concentration of the antibiotic.[2]

  • Pore Formation and Permeabilization: The assembled oligomeric structure spans the lipid bilayer, creating a hydrophilic channel. This pore allows the passage of ions and small neutral molecules, leading to a disruption of the cell's electrochemical gradients and osmotic balance, which ultimately results in cell death.[5]

The stability and size of these pores are influenced by the type of sterol present, with ergosterol generally supporting the formation of larger and more stable pores compared to cholesterol.[2]

Logical Flow of this compound Pore Formation

This compound Pore Formation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Levorin_A0 This compound Monomers Levorin_A0->Membrane_Surface Adsorption Sterol_Complex This compound-Sterol Complex Formation Membrane_Surface->Sterol_Complex Interaction with Sterols Oligomerization Oligomerization of Complexes Sterol_Complex->Oligomerization Self-Assembly Pore Transmembrane Pore Oligomerization->Pore Pore Insertion Ion_Leakage Ion & Solute Leakage Pore->Ion_Leakage Permeabilization Cell_Death Cell Death Ion_Leakage->Cell_Death Disruption of Homeostasis Liposome Leakage Assay cluster_prep Liposome Preparation cluster_assay Leakage Measurement Lipid_Film Lipid Film Hydration (with fluorescent marker) Extrusion Extrusion Lipid_Film->Extrusion Purification Size-Exclusion Chromatography Extrusion->Purification Baseline Record Baseline Fluorescence Purification->Baseline Add_Levorin Add this compound Baseline->Add_Levorin Monitor Monitor Fluorescence Increase Add_Levorin->Monitor Lysis Add Triton X-100 (for F_max) Monitor->Lysis BLM Setup Setup Cis Chamber Teflon Septum Trans Chamber Aperture Aperture with Black Lipid Membrane Setup:f1->Aperture Cis_Electrode Ag/AgCl Electrode Setup:f0->Cis_Electrode measures Trans_Electrode Ag/AgCl Electrode Setup:f2->Trans_Electrode measures Amplifier Patch-Clamp Amplifier Cis_Electrode->Amplifier Trans_Electrode->Amplifier DAQ Data Acquisition System Amplifier->DAQ sends signal to

References

Methodological & Application

Application Notes and Protocols: Levorin A0 Staining for Cholesterol in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent staining of unesterified cholesterol in cultured cells using Levorin A0, a polyene macrolide antibiotic. This compound is part of the filipin complex, with Filipin III being the most predominant and widely used isomer for this application. This method allows for the visualization and qualitative assessment of cellular cholesterol distribution and can be adapted for quantitative analysis.

Principle

This compound, a component of the filipin complex, is an intrinsically fluorescent molecule that binds specifically to unesterified cholesterol in cellular membranes. This binding alters the fluorescence spectrum of this compound, allowing for the visualization of cholesterol-rich domains within the cell using fluorescence microscopy. The staining procedure typically involves cell fixation, incubation with this compound, and subsequent imaging. This technique is a valuable tool for studying cholesterol metabolism, trafficking, and its role in various disease states.

Data Presentation

The following table summarizes the key quantitative parameters for the this compound staining protocol.

ParameterRecommended Range/ValueNotes
This compound Stock Solution 1-10 mM in DMSO or anhydrous ethanolPrepare fresh and store in small aliquots at -20°C or -80°C, protected from light and air.[1]
This compound Working Solution 50 µg/mL in PBS with 10% Fetal Bovine Serum (FBS)The optimal concentration may vary depending on the cell type and experimental conditions.
Cell Seeding Density 3 x 10^4 cells/well (96-well plate)Adjust based on the cell type and desired confluence at the time of staining.[2][3]
Fixation 3% Paraformaldehyde in PBSFix for 1 hour at room temperature.[4]
Quenching (optional) 1.5 mg/mL Glycine in PBSIncubate for 10 minutes at room temperature to quench residual paraformaldehyde.[4]
Staining Incubation Time 30-120 minutesIncubate at room temperature in the dark.[2][3][4] Longer incubation times may be necessary for some cell types.
Fluorescence Microscopy Excitation: 340-380 nm, Emission: 385-470 nmUse a UV filter set.[2][3] Be aware of rapid photobleaching.[3][4]
Positive Control (U-18666A) Starting concentration of 1.25 µMU-18666A is a cholesterol transport inhibitor that causes intracellular cholesterol accumulation.[5][2][3]

Experimental Protocols

Materials
  • Cultured cells

  • This compound (or Filipin III complex)

  • Dimethyl sulfoxide (DMSO) or anhydrous ethanol

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • Glycine (optional)

  • Fetal Bovine Serum (FBS)

  • U-18666A (positive control, optional)

  • Fluorescence microscope with a UV filter set

Protocol
  • Cell Seeding:

    • Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate or a 96-well imaging plate).

    • Allow cells to adhere and grow to the desired confluency (typically 70-80%).

  • Positive Control (Optional):

    • Treat cells with a cholesterol transport inhibitor, such as U-18666A (e.g., 1.25 µM), for 24-48 hours to induce intracellular cholesterol accumulation.[5][2][3] This serves as a positive control for the staining procedure.

  • Cell Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells three times with PBS.

    • Fix the cells with 3% paraformaldehyde in PBS for 1 hour at room temperature.[4]

  • Quenching (Optional but Recommended):

    • Wash the cells three times with PBS.

    • To quench any remaining paraformaldehyde, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[4]

  • Staining:

    • Prepare the this compound working solution (e.g., 50 µg/mL in PBS containing 10% FBS). Protect the solution from light.

    • Wash the cells three times with PBS.

    • Incubate the cells with the this compound working solution for 2 hours at room temperature in the dark.[4]

  • Washing:

    • Wash the cells three times with PBS to remove excess stain.

  • Imaging:

    • Mount the coverslips onto microscope slides with a drop of PBS or an appropriate mounting medium.

    • Immediately visualize the cells using a fluorescence microscope equipped with a UV filter set (Excitation: 340-380 nm; Emission: 385-470 nm).[2][3]

    • Note: this compound/Filipin fluorescence is highly susceptible to photobleaching, so minimize exposure to the excitation light.[3][4]

Visualization and Interpretation

  • Normal Cholesterol Distribution: In healthy cells, this compound staining is typically observed at the plasma membrane, reflecting the higher concentration of unesterified cholesterol in this region.

  • Cholesterol Accumulation: In cells treated with U-18666A or in pathological conditions like Niemann-Pick type C disease, a punctate intracellular fluorescence pattern is observed, indicating the accumulation of cholesterol in late endosomes and lysosomes.[5]

Mandatory Visualizations

Signaling Pathway: U-18666A Induced Cholesterol Accumulation

U18666A_Pathway U18666A U18666A Cholesterol_Transport_Proteins Cholesterol Transport Proteins (e.g., NPC1) U18666A->Cholesterol_Transport_Proteins Inhibits Late_Endosomes_Lysosomes Late Endosomes/ Lysosomes Plasma_Membrane Plasma Membrane Cholesterol_Transport_Proteins->Plasma_Membrane Normal Efflux Cholesterol_Accumulation Cholesterol Accumulation Late_Endosomes_Lysosomes->Cholesterol_Transport_Proteins Normal Transport

Caption: Mechanism of U-18666A induced cholesterol accumulation.

Experimental Workflow: this compound Staining

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition start Start: Cultured Cells cell_seeding 1. Cell Seeding start->cell_seeding positive_control 2. Treatment (Optional) (e.g., U-18666A) cell_seeding->positive_control fixation 3. Fixation (Paraformaldehyde) positive_control->fixation quenching 4. Quenching (Optional) (Glycine) fixation->quenching staining 5. This compound Staining quenching->staining washing 6. Washing staining->washing imaging 7. Fluorescence Microscopy washing->imaging end End: Data Analysis imaging->end

Caption: Step-by-step workflow for this compound cholesterol staining.

References

Application Notes and Protocols for Lipid Raft Imaging Using Levorin A0 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, sub-micron domains within the plasma membrane characterized by high concentrations of cholesterol, sphingolipids, and specific proteins. These microdomains play a crucial role in various cellular processes, including signal transduction, protein trafficking, and viral entry. Consequently, they are significant targets in drug development and disease research. Visualizing these structures is essential for understanding their function. Levorin A0, a polyene antibiotic, can be utilized as a fluorescent probe for imaging cholesterol-rich domains, which are a hallmark of lipid rafts. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy for lipid raft imaging.

Disclaimer: Specific protocols for using this compound in fluorescence microscopy are not widely documented. The following protocols are adapted from established methods for Filipin, another polyene antibiotic with similar cholesterol-binding properties. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Principle of Method

This compound is a polyene macrolide antibiotic that binds to 3-β-hydroxysterols, such as cholesterol.[1] While its intrinsic fluorescence properties are not as extensively characterized as other probes, its structural similarity to other polyenes like Filipin suggests it can be used for fluorescent visualization of cholesterol-rich regions in the plasma membrane. Upon binding to cholesterol, the conformational change in the this compound molecule is expected to result in an increase in fluorescence intensity, allowing for the identification of lipid rafts.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅₉H₈₄N₂O₁₇[2]
Molecular Weight1093.318 g/mol [2]
AppearanceYellow amorphous powder[2]
SolubilitySoluble in DMSO, methanol, ethanol, dimethylformamide. Limited water solubility.[2]
StorageDry, dark at 0-4°C for short term, -20°C for long term.[2][3]
Comparison of Common Fluorescent Probes for Lipid Raft Imaging
ProbeTargetExcitation (nm)Emission (nm)AdvantagesDisadvantages
This compound (adapted) Cholesterol~340-380 (UV)~385-470Potentially specific for cholesterolFluorescence properties not well-characterized, photobleaches rapidly, potential for membrane disruption.
Filipin Cholesterol~340-380 (UV)~385-470Well-established, specific for free cholesterol.Photobleaches very rapidly, can perturb membrane structure.[4][5]
Laurdan Membrane Fluidity~350-410~440 (ordered), ~490 (disordered)Ratiometric dye, provides information on membrane packing.Not specific for a single lipid component.
CTxB (Cholera Toxin B subunit) GM1 GangliosideFluorophore-dependentFluorophore-dependentSpecific marker for GM1-rich rafts.Indirectly labels rafts, requires antibody staining or fluorescent conjugate.[5]

Experimental Protocols

Protocol 1: Staining of Fixed Cells with this compound for Lipid Raft Imaging

This protocol is adapted from standard Filipin staining procedures.[4][6]

Materials:

  • This compound (Store as a stock solution in DMSO, protected from light)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS (freshly prepared)

  • Glycine

  • Fetal Bovine Serum (FBS)

  • Coverslips

  • Microscope slides

  • Fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm)

Procedure:

  • Cell Culture: Grow cells of interest on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Cell Fixation:

    • Gently wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 30-60 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Quenching:

    • Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound at a final concentration of 50 µg/mL in PBS containing 10% FBS. Note: The optimal concentration may vary and should be determined empirically.

    • Incubate the cells with the this compound working solution for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound this compound.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells immediately using a fluorescence microscope equipped with a UV filter set. Be aware of rapid photobleaching.

Protocol 2: Live Cell Imaging with this compound

Caution: this compound, like other polyenes, can be toxic to live cells and may perturb membrane structure. Use the lowest possible concentration and shortest incubation time.

Materials:

  • This compound

  • DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Glass-bottom dishes or chamber slides suitable for live-cell imaging

  • Incubator-equipped fluorescence microscope

Procedure:

  • Cell Culture: Seed cells in glass-bottom dishes or chamber slides and grow to the desired confluency.

  • Staining:

    • Prepare a fresh working solution of this compound in pre-warmed, serum-free live-cell imaging medium. Start with a concentration range of 1-10 µg/mL and optimize.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Imaging:

    • Without washing, immediately transfer the dish/slide to the microscope stage pre-heated to 37°C.

    • Image the cells using a UV-compatible objective and filter set. Minimize exposure time and light intensity to reduce phototoxicity and photobleaching.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Start: Seed Cells on Coverslips culture Cell Culture start->culture fixation Fixation (4% PFA) culture->fixation quenching Quenching (Glycine) fixation->quenching prepare_levorin Prepare this compound Solution quenching->prepare_levorin stain Incubate with this compound prepare_levorin->stain wash Wash (3x PBS) stain->wash mount Mount Coverslip wash->mount image Fluorescence Microscopy (UV Excitation) mount->image end End: Analyze Images image->end

Caption: Workflow for staining fixed cells with this compound for lipid raft imaging.

Lipid_Raft_Signaling cluster_membrane Plasma Membrane raft Lipid Raft Cholesterol & Sphingolipid Rich effector Effector Protein non_raft Non-Raft Region receptor Receptor receptor->raft receptor->effector Activation signaling_cascade Downstream Signaling Cascade effector->signaling_cascade Initiation ligand Extracellular Ligand ligand->receptor Binding cellular_response Cellular Response signaling_cascade->cellular_response

Caption: A simplified signaling pathway initiated within a lipid raft.

Troubleshooting

ProblemPossible CauseSolution
No/Weak Signal This compound concentration too low.Increase the concentration of this compound in the staining solution.
Photobleaching.Minimize exposure to excitation light. Use an anti-fade mounting medium.
Incorrect filter set.Ensure the microscope's filter set is appropriate for UV excitation and blue emission.
High Background This compound concentration too high.Decrease the concentration of this compound.
Inadequate washing.Increase the number and duration of washing steps after staining.
Cell Morphology is Altered Fixation artifact.Optimize fixation time and PFA concentration.
This compound is perturbing the membrane (especially in live cells).Reduce this compound concentration and incubation time.

Concluding Remarks

This compound presents a potential tool for the visualization of cholesterol-rich lipid raft domains in cellular membranes. Due to the limited specific data on its use as a fluorescent probe, the provided protocols, adapted from Filipin staining methods, serve as a starting point. Researchers are strongly encouraged to optimize these protocols for their specific experimental needs, including concentration, incubation times, and imaging parameters, to achieve reliable and meaningful results in the study of lipid raft biology.

References

Application Notes and Protocols for Levorin A0 in the Study of Fungal Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorin A0, a member of the aromatic heptaene group of polyene macrolide antibiotics, is structurally identical to candicidin D and ascosin A2.[1] Polyene antifungals are a critical class of compounds used to combat a wide range of fungal infections.[2][3] Their primary mechanism of action involves binding to ergosterol, an essential sterol component of the fungal cell membrane.[2] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular ions and small molecules, which ultimately results in fungal cell death.[2][4]

While the primary target of this compound is the cell membrane, the resulting stress and damage to this barrier invariably trigger a compensatory response from the fungal cell, most notably the Cell Wall Integrity (CWI) signaling pathway.[5][6][7] The CWI pathway is a conserved signaling cascade, primarily mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, that regulates the maintenance, biosynthesis, and remodeling of the fungal cell wall in response to external stressors.[6][8] Therefore, this compound serves as a valuable tool for researchers studying the dynamics of the fungal cell wall, the mechanisms of stress response and adaptation, and for screening new antifungal drug candidates that may synergize with membrane-destabilizing agents.

Principle of Application

The application of this compound in studying fungal cell wall integrity is based on an indirect elicitation mechanism. By disrupting the plasma membrane, this compound creates a state of cellular stress that threatens the overall integrity of the fungal cell. The cell wall, being the immediate downstream structure, must adapt and reinforce itself to prevent cell lysis. This adaptive response is orchestrated by the CWI pathway, which upregulates the expression of genes involved in cell wall biosynthesis, particularly those responsible for the synthesis of chitin and β-glucans.[8][9]

By treating fungal cells with sub-lethal concentrations of this compound, researchers can induce a measurable CWI response. This allows for the investigation of:

  • The activation of various components of the CWI signaling cascade.

  • Changes in the composition and architecture of the cell wall, such as increased chitin and/or β-glucan content.

  • The morphological changes that occur as the cell attempts to compensate for membrane damage.

  • The susceptibility of fungal strains with mutations in the CWI pathway to this compound, which can reveal critical nodes in the stress response network.

Data Presentation

The following table presents hypothetical quantitative data that could be generated from experiments using this compound to study the cell wall integrity of a model fungal organism, such as Saccharomyces cerevisiae or Candida albicans. This data illustrates the expected outcomes when wild-type (WT) and CWI pathway mutant strains (e.g., Δslt2/Δmpk1, a mutant of the terminal MAPK) are exposed to this compound.

Parameter Fungal Strain Condition Value Unit
Minimum Inhibitory Concentration (MIC) Wild-Type-2.0µg/mL
Δslt2-0.5µg/mL
Cell Viability at 1 µg/mL this compound Wild-Type4 hours85%
Δslt24 hours30%
Relative Chitin Content Wild-TypeUntreated1.0Arbitrary Units
Wild-TypeThis compound (1 µg/mL)1.8Arbitrary Units
Δslt2Untreated0.9Arbitrary Units
Δslt2This compound (1 µg/mL)1.1Arbitrary Units
Relative β-1,3-Glucan Content Wild-TypeUntreated1.0Arbitrary Units
Wild-TypeThis compound (1 µg/mL)1.5Arbitrary Units
Δslt2Untreated1.0Arbitrary Units
Δslt2This compound (1 µg/mL)1.2Arbitrary Units
Slt2/Mpk1 Phosphorylation Wild-TypeUntreated1.0Relative Fold Change
Wild-TypeThis compound (1 µg/mL)4.5Relative Fold Change

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., YPD for S. cerevisiae, RPMI-1640 for C. albicans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well plate. The concentration range should be chosen based on preliminary experiments or literature values for similar polyenes.

  • Prepare a fungal inoculum suspension from an overnight culture and adjust the cell density to a standard concentration (e.g., 1 x 10^5 cells/mL).

  • Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no drug) and a negative control (no cells).

  • Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C for S. cerevisiae, 37°C for C. albicans) for 24-48 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., 90%) compared to the positive control.

Protocol 2: Analysis of Cell Wall Composition in Response to this compound Stress

Objective: To quantify the changes in the major components of the fungal cell wall (chitin and β-glucan) after exposure to sub-lethal concentrations of this compound.

Materials:

  • Fungal cultures (wild-type and CWI pathway mutants)

  • This compound

  • Calcofluor White stain (for chitin)

  • Aniline Blue stain (for β-1,3-glucan)

  • Fluorescence microscope or flow cytometer

  • For quantitative chemical analysis: Sulfuric acid, sodium nitrite, ammonium sulfamate, 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH), and appropriate monosaccharide standards (glucosamine for chitin, glucose for glucan).[10][11]

Procedure (Fluorescence Microscopy/Flow Cytometry):

  • Grow fungal cultures to the mid-logarithmic phase.

  • Treat the cultures with a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 4-6 hours). Include an untreated control.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

  • For chitin staining, resuspend the cells in a solution containing Calcofluor White (e.g., 10 µg/mL) and incubate in the dark for 10-15 minutes.

  • For β-1,3-glucan staining, resuspend the cells in a solution containing Aniline Blue (e.g., 0.05%) and incubate for 5-10 minutes.

  • Wash the cells to remove excess stain.

  • Analyze the stained cells using a fluorescence microscope to observe changes in fluorescence intensity and localization, or use a flow cytometer for quantitative analysis of the fluorescence signal from a large population of cells.

Procedure (Chemical Quantification):

  • Grow and treat fungal cultures as described above.

  • Harvest a significant quantity of cells and isolate the cell walls using established methods (e.g., mechanical disruption with glass beads followed by differential centrifugation and washing steps).

  • Lyophilize the isolated cell walls to determine the dry weight.

  • Hydrolyze the cell wall polysaccharides into their constituent monosaccharides using acid hydrolysis (e.g., with sulfuric acid).[10][11]

  • Quantify the amount of glucosamine (from chitin) and glucose (from glucan) in the hydrolysate using colorimetric assays or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[10][11]

  • Normalize the monosaccharide content to the initial dry weight of the cell wall.

Visualizations

Signaling Pathway

CWI_Pathway Levorin This compound Membrane Plasma Membrane (Ergosterol) Levorin->Membrane Binds to Stress Membrane Stress Membrane->Stress Sensors Cell Surface Sensors (Wsc1, Mid2) Stress->Sensors Rho1_GDP Rho1-GDP (Inactive) Sensors->Rho1_GDP Activates GEF (Rom2) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Glucan_Synthase β-1,3-Glucan Synthase (Fks1/2) Rho1_GTP->Glucan_Synthase Activates MAPKKK Bck1 (MAPKKK) Pkc1->MAPKKK MAPKK Mkk1/2 (MAPKK) MAPKKK->MAPKK MAPK Slt2/Mpk1 (MAPK) MAPKK->MAPK Transcription Transcription Factors (Rlm1, Swi4/Swi6) MAPK->Transcription Nucleus Nucleus Transcription->Nucleus Gene_Expression Gene Expression (Cell Wall Genes) Nucleus->Gene_Expression Upregulation Chitin_Synthase Chitin Synthase (Chs3) Gene_Expression->Chitin_Synthase Wall_Remodeling Cell Wall Remodeling and Reinforcement Gene_Expression->Wall_Remodeling Glucan_Synthase->Wall_Remodeling Chitin_Synthase->Wall_Remodeling Experimental_Workflow start Start culture Grow Fungal Cultures (WT and Mutants) start->culture treat Treat with sub-lethal This compound culture->treat incubate Incubate (e.g., 4-6 hours) treat->incubate harvest Harvest and Wash Cells incubate->harvest analysis_mic MIC Assay harvest->analysis_mic analysis_morph Microscopy (Morphology) harvest->analysis_morph analysis_cw Cell Wall Staining (Calcofluor White / Aniline Blue) harvest->analysis_cw analysis_quant Cell Wall Isolation & Chemical Quantification harvest->analysis_quant analysis_signal Protein Extraction & Western Blot (p-Slt2) harvest->analysis_signal end End analysis_mic->end analysis_morph->end analysis_cw->end analysis_quant->end analysis_signal->end

References

Application Notes and Protocols for the Use of Polyene Antibiotics as Fluorescent Probes for Sterol-Rich Domains

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Levorin A0 and the Use of Filipin as a Representative Probe:

The query specified "this compound" as a fluorescent probe for sterol-rich domains. Levorin is indeed a polyene macrolide antibiotic known to interact with sterols, and it exists as a complex containing this compound, A2, and A3.[1][2] Polyene antibiotics as a class are known to bind to sterols in cell membranes.[3][4] However, detailed, publicly available scientific literature and protocols specifically documenting the use of this compound as a fluorescent probe, including its quantitative fluorescence properties, are scarce.

In contrast, Filipin , another polyene macrolide antibiotic, is extensively characterized and widely used as a fluorescent probe to detect and visualize unesterified cholesterol in biological membranes.[5][6][7][8][9] Given the wealth of available data and established protocols for Filipin, these application notes will focus on Filipin as a representative and well-documented example of a polyene antibiotic fluorescent probe for studying sterol-rich domains. The principles and methods described herein for Filipin are generally applicable to other fluorescent polyene antibiotics that bind to cholesterol.

Application Notes: Filipin as a Fluorescent Probe for Cholesterol

Introduction

Filipin is a naturally fluorescent polyene antibiotic isolated from Streptomyces filipinensis.[9] It is a valuable tool in cell biology for the qualitative and semi-quantitative detection of unesterified 3-β-hydroxysterols, primarily cholesterol, in cellular membranes.[5] Its ability to specifically bind to and form fluorescent complexes with cholesterol makes it an excellent probe for visualizing the distribution of cholesterol in fixed cells and tissues. This is particularly useful for studying the structure and function of sterol-rich membrane microdomains, often referred to as lipid rafts.

Mechanism of Action

Filipin interacts with unesterified cholesterol within the lipid bilayer. Upon binding, Filipin molecules form aggregates or complexes with cholesterol.[6] This interaction alters the photophysical properties of Filipin, leading to an increase in its fluorescence quantum yield. The characteristic fluorescence of the Filipin-cholesterol complex allows for the visualization of cholesterol-rich regions within cellular membranes using fluorescence microscopy. It is important to note that Filipin does not bind to esterified cholesterol.[5]

Applications

  • Visualization of Lipid Rafts: Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains in the plasma membrane that play crucial roles in cellular processes such as signal transduction, membrane trafficking, and protein sorting. Filipin staining can be used to visualize the localization and organization of these cholesterol-rich domains.

  • Diagnosis of Lipid Storage Diseases: Certain genetic disorders, such as Niemann-Pick disease, type C, are characterized by the abnormal accumulation of unesterified cholesterol in late endosomes and lysosomes.[5] Filipin staining of cultured cells is a key diagnostic tool for these conditions, revealing a characteristic pattern of intracellular cholesterol accumulation.[5]

  • Studying Cholesterol Trafficking: Researchers can use Filipin to investigate the intracellular trafficking pathways of cholesterol and the effects of various drugs or genetic mutations on cholesterol distribution.

  • Investigating Membrane Fluidity and Organization: The distribution of cholesterol significantly impacts the fluidity and organization of cellular membranes. Filipin staining can provide insights into these properties.

Limitations

  • Photobleaching: The fluorescence of the Filipin-cholesterol complex is susceptible to photobleaching, requiring careful handling of stained samples and rapid image acquisition.[9]

  • Toxicity in Live Cells: Filipin can be toxic to living cells as it disrupts the structure and function of cholesterol-containing membranes.[10] Therefore, it is primarily used for staining fixed cells.

  • Potential for Artifacts: The binding of Filipin can potentially alter the distribution of cholesterol in the membrane. Researchers should be mindful of this and use the lowest effective concentration of Filipin for the shortest possible time.

Quantitative Data

The following table summarizes the key photophysical and binding properties of Filipin III, the major component of the Filipin complex.

PropertyValueReference(s)
Photophysical Properties
Excitation Maximum (λex)340-380 nm[9]
Emission Maximum (λem)385-470 nm[9]
Binding Properties
Primary LigandUnesterified 3-β-hydroxysterols (e.g., Cholesterol)[5]
Stoichiometry (Filipin:Cholesterol)1:1 in dilute aqueous solutions[3]

Experimental Protocols

Protocol 1: Staining of Unesterified Cholesterol in Cultured Cells using Filipin

This protocol provides a general procedure for staining unesterified cholesterol in fixed cultured cells grown on coverslips.

Materials:

  • Filipin III complex (e.g., from Streptomyces filipinensis)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA)

  • Mounting medium with an anti-fade reagent

  • Glass slides and coverslips

  • Fluorescence microscope with a UV filter set (e.g., DAPI filter)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Cell Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Preparation of Filipin Staining Solution:

    • Prepare a 5 mg/mL stock solution of Filipin in DMSO. This stock solution should be stored in small aliquots at -20°C and protected from light.

    • Immediately before use, dilute the Filipin stock solution to a final concentration of 50 µg/mL in PBS. Mix thoroughly by vortexing.

  • Staining:

    • Remove the PBS from the fixed cells.

    • Add the Filipin staining solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, still protected from light.

  • Mounting:

    • Carefully invert the coverslip onto a drop of anti-fade mounting medium on a glass slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Immediately visualize the stained cells using a fluorescence microscope equipped with a UV excitation filter (e.g., 340-380 nm excitation) and an appropriate emission filter (e.g., 385-470 nm).

    • Due to rapid photobleaching, it is crucial to minimize exposure to the excitation light and capture images promptly.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_imaging Visualization cell_culture 1. Culture cells on coverslips fixation 2. Fix cells with 4% PFA cell_culture->fixation washing1 3. Wash with PBS fixation->washing1 filipin_prep 4. Prepare Filipin staining solution (50 µg/mL in PBS) staining 5. Incubate cells with Filipin solution filipin_prep->staining washing2 6. Wash with PBS staining->washing2 mounting 7. Mount coverslip on slide microscopy 8. Image with fluorescence microscope (UV excitation) mounting->microscopy

Caption: Experimental workflow for staining cellular cholesterol with Filipin.

lipid_raft_signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Sterol-Rich Domain) cluster_cytosol egfr EGF Receptor src Src Kinase egfr->src Activates ras Ras src->ras Activates non_raft Non-Raft Domain raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates proliferation Cell Proliferation erk->proliferation Promotes egf EGF (Ligand) egf->egfr Binds

Caption: Simplified EGF receptor signaling pathway modulated by lipid rafts.

References

Co-staining with Levorin A0 and Other Cellular Markers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorin A0 is a polyene macrolide antibiotic that binds to unesterified sterols, primarily cholesterol, in the cell membranes of eukaryotic cells. This specific interaction makes it a valuable tool for visualizing the distribution of cholesterol within cellular structures. Co-staining this compound with other cellular markers allows for the simultaneous visualization of cholesterol-rich domains and specific organelles or proteins, providing insights into various cellular processes, including membrane trafficking, signal transduction, and the pathogenesis of diseases related to cholesterol metabolism.

These application notes provide detailed protocols for co-staining with this compound and markers for the nucleus, lysosomes, and mitochondria. Additionally, a general protocol for co-staining with antibodies via immunofluorescence is included.

Chemical Properties of this compound

PropertyValue
CAS Number 11014-70-3[1][2][3][4][5]
Molecular Formula C₅₉H₈₄N₂O₁₇[1]
Molecular Weight 1093.32 g/mol [1]
Fluorescence Similar to other polyene antibiotics like filipin, this compound is intrinsically fluorescent upon binding to sterols.
Excitation (approx.) 340-380 nm
Emission (approx.) 385-470 nm

Note: The exact excitation and emission maxima for this compound may vary slightly. The provided range is based on the well-characterized sterol-binding antibiotic, filipin, which shares a similar polyene structure.[6] It is recommended to determine the optimal settings for your specific imaging system.

Quantitative Data Presentation

The following table summarizes quantitative data from co-localization studies using the sterol-binding dye filipin with various organelle markers. This data can serve as a reference for expected co-localization when using this compound.

Sterol ProbeCo-stained MarkerCell TypeQuantitative MetricValue (Mean ± SEM)Reference
FilipinLAMP-1 (Lysosomes)Niemann-Pick Type C FibroblastsPearson's Correlation Coefficient0.59 ± 0.05[7]
FilipinLAMP-1 (Lysosomes)Niemann-Pick Type C FibroblastsOverlap Coefficient0.64 ± 0.05[7]
GST-PFO (Perfringolysin O)FilipinNiemann-Pick Type C FibroblastsPearson's Correlation Coefficient0.53 ± 0.03[7]
GST-PFO (Perfringolysin O)FilipinNiemann-Pick Type C FibroblastsOverlap Coefficient0.65 ± 0.02[7]

Experimental Protocols

Important Safety Precautions:

  • Always handle this compound and other chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.[8][9][10][11][12]

  • This compound solutions are light-sensitive and should be protected from light during preparation and use.

Protocol 1: Co-staining of Cholesterol (this compound) and Nucleus (DAPI)

This protocol allows for the visualization of cholesterol distribution in relation to the cell nucleus.

Materials:

  • This compound (from a reputable supplier)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Mounting medium

  • Glass coverslips and microscope slides

  • Cultured cells on coverslips

Procedure:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips to the desired confluency.

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.

    • Prepare a working solution of 50 µg/mL this compound in PBS.

    • Incubate the fixed cells with the this compound working solution for 1-2 hours at room temperature in the dark.

  • Nuclear Staining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (UV excitation) and DAPI (blue fluorescence).

Protocol 2: Co-staining of Cholesterol (this compound) and Lysosomes (LysoTracker)

This protocol enables the visualization of cholesterol accumulation in lysosomes, which is relevant for studying lysosomal storage diseases.

Materials:

  • This compound

  • DMSO

  • Live-cell imaging medium

  • LysoTracker dye (e.g., LysoTracker Red DND-99)

  • 4% PFA in PBS

  • PBS, pH 7.4

  • Mounting medium

  • Glass coverslips and microscope slides

  • Cultured cells on coverslips

Procedure:

  • Lysosomal Staining (Live Cells):

    • Grow cells on sterile glass coverslips.

    • Incubate the live cells with LysoTracker dye (e.g., 50-75 nM in pre-warmed live-cell imaging medium) for 30-60 minutes at 37°C.

  • Washing and Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a 50 µg/mL working solution of this compound in PBS from a 1 mg/mL DMSO stock.

    • Incubate the fixed cells with the this compound working solution for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (UV excitation) and LysoTracker (e.g., red fluorescence).

Protocol 3: Co-staining of Cholesterol (this compound) and Mitochondria (MitoTracker)

This protocol allows for the investigation of cholesterol distribution in and around mitochondria.

Materials:

  • This compound

  • DMSO

  • Live-cell imaging medium

  • MitoTracker dye (e.g., MitoTracker Red CMXRos)

  • 4% PFA in PBS

  • PBS, pH 7.4

  • Mounting medium

  • Glass coverslips and microscope slides

  • Cultured cells on coverslips

Procedure:

  • Mitochondrial Staining (Live Cells):

    • Grow cells on sterile glass coverslips.

    • Incubate the live cells with MitoTracker dye (e.g., 100-200 nM in pre-warmed live-cell imaging medium) for 15-30 minutes at 37°C.

  • Washing and Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a 50 µg/mL working solution of this compound in PBS from a 1 mg/mL DMSO stock.

    • Incubate the fixed cells with the this compound working solution for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (UV excitation) and MitoTracker (e.g., red fluorescence).

Protocol 4: Co-staining of Cholesterol (this compound) and a Protein of Interest (Immunofluorescence)

This protocol combines this compound staining with immunofluorescence to visualize cholesterol distribution relative to a specific protein.

Materials:

  • This compound

  • DMSO

  • 4% PFA in PBS

  • PBS, pH 7.4

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against the protein of interest

  • Fluorescently-labeled secondary antibody

  • Mounting medium

  • Glass coverslips and microscope slides

  • Cultured cells on coverslips

Procedure:

  • Cell Preparation and Fixation:

    • Grow and fix cells as described in Protocol 1.

  • Permeabilization:

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a 50 µg/mL working solution of this compound in PBS.

    • Incubate the cells with the this compound working solution for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound and the fluorophore of the secondary antibody.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation & Fixation cluster_staining Staining Procedures cluster_marker Cellular Marker Staining cluster_levorin This compound Staining cluster_imaging Imaging A Seed cells on coverslips B Wash with PBS A->B C Fix with 4% PFA B->C D Permeabilize (for IF) C->D IF Protocol H Live-cell dye (Lyso/MitoTracker) C->H Organelle Protocols I Nuclear dye (DAPI) C->I Nuclear Protocol E Block (for IF) D->E F Primary Antibody E->F G Secondary Antibody F->G J Prepare this compound solution G->J H->J I->J K Incubate cells with this compound J->K L Wash cells K->L M Mount coverslip L->M N Fluorescence Microscopy M->N

Caption: General workflow for co-staining with this compound and other cellular markers.

Cholesterol-Dependent Signaling Pathway: Lipid Raft-Mediated Endocytosis

G cluster_membrane Plasma Membrane cluster_signal Signal Transduction cluster_downstream Downstream Cellular Response chol Cholesterol raft Lipid Raft Formation chol->raft receptors Receptors (e.g., GPCRs, RTKs) receptors->raft sphingo Sphingolipids sphingo->raft adaptor Adaptor Proteins (e.g., Caveolin, Flotillin) raft->adaptor recruits ligand Ligand Binding ligand->receptors cytoskeleton Actin Cytoskeleton Rearrangement adaptor->cytoskeleton endocytosis Endocytic Vesicle Formation cytoskeleton->endocytosis trafficking Vesicular Trafficking endocytosis->trafficking signaling_cascade Signaling Cascade Activation trafficking->signaling_cascade gene_expression Altered Gene Expression signaling_cascade->gene_expression

References

Application Notes and Protocols: Imaging Acridine Orange-Stained Cells with Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The requested topic, "imaging Levorin A0-stained cells," did not yield specific information, suggesting a possible typographical error. Based on the phonetic similarity and the common application in cellular imaging, this document provides detailed protocols and application notes for Acridine Orange (AO) , a widely used fluorescent dye for visualizing nucleic acids and acidic organelles. We believe this will serve the intended purpose of the user.

Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that serves as a nucleic acid-selective and pH-sensitive probe.[1][2][3] Its metachromatic properties allow for the differential staining of various cellular components, making it a valuable tool for a wide range of applications in cell biology, including the analysis of cell viability, apoptosis, autophagy, and cell cycle.[2][4] When imaged with confocal microscopy, AO provides high-resolution spatial information on the distribution and quantification of nucleic acids and the dynamics of acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes.[1][5]

The fluorescence emission of AO is dependent on its interaction with cellular macromolecules and the local pH.[4][6] When AO intercalates into double-stranded DNA (dsDNA), it emits green fluorescence.[1][3] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA through electrostatic interactions, or when it aggregates in acidic compartments, it emits red to orange fluorescence.[1][3][4] This differential emission allows for the simultaneous visualization of the nucleus (green) and the cytoplasm and acidic organelles (red/orange) within the same cell.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Acridine Orange for staining and imaging live cells using confocal microscopy.

Quantitative Data

The following tables summarize the key quantitative parameters of Acridine Orange, which are essential for designing and optimizing imaging experiments.

Table 1: Spectral Properties of Acridine Orange

Binding State Excitation Maximum (nm) Emission Maximum (nm) Fluorescence Color
Bound to dsDNA502[2][4]525[2][4]Green
Bound to ssDNA/RNA460[2][4]650[2][4]Red-Orange
In Acidic Vesicular Organelles (AVOs)~475[2]~590[2]Orange-Red

Table 2: Photophysical Properties of Acridine Orange

Property Value Conditions
Molar Extinction Coefficient (ε)27,000 cm⁻¹M⁻¹At 430.8 nm
Fluorescence Quantum Yield (Φ)0.2In basic ethanol
Singlet Oxygen Quantum Yield (φΔ)0.15 ± 0.01In air-equilibrated ethanol[7]

Experimental Protocols

This section provides a detailed protocol for staining live cells with Acridine Orange and subsequent imaging using a laser scanning confocal microscope.

Materials
  • Acridine Orange hydrochloride (powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live cells cultured on glass-bottom dishes or chamber slides suitable for confocal microscopy

  • Confocal laser scanning microscope with appropriate laser lines and emission filters

Reagent Preparation

1 M Acridine Orange Stock Solution:

  • Dissolve 26.5 mg of Acridine Orange hydrochloride in 100 mL of sterile PBS.

  • Sterilize the solution by filtering through a 0.22 µm filter.

  • Store the stock solution at 4°C in the dark.

10 µM Acridine Orange Working Solution:

  • Dilute the 1 M stock solution 1:100,000 in complete cell culture medium. For example, add 1 µL of 1 M AO stock solution to 100 mL of medium.

  • Prepare this working solution fresh for each experiment. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically (a range of 1-10 µM is common).

Staining Procedure
  • Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

  • Remove the culture medium from the cells.

  • Wash the cells twice with pre-warmed sterile PBS.

  • Add the freshly prepared 10 µM Acridine Orange working solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may need to be optimized.

  • After incubation, gently remove the staining solution.

  • Wash the cells twice with pre-warmed PBS or complete culture medium.

  • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

  • The cells are now ready for imaging. Proceed to the confocal microscope immediately to minimize dye leakage and phototoxicity.

Confocal Microscopy and Image Acquisition

The following are general guidelines for setting up a confocal microscope for imaging Acridine Orange-stained cells. Specific parameters will need to be optimized for your instrument and sample.

Table 3: Recommended Confocal Microscope Settings for Acridine Orange Imaging

Parameter Green Channel (DNA) Red Channel (RNA/AVOs) Notes
Excitation Laser 488 nm Argon laser488 nm or 458 nm Argon laserThe 488 nm laser can excite both green and red fluorescence, but sequential scanning is recommended to avoid bleed-through.
Emission Detection 500 - 550 nm630 - 700 nmAdjust the emission windows to best separate the green and red signals and minimize crosstalk.
Pinhole Size 1 Airy Unit (AU)1 Airy Unit (AU)A pinhole of 1 AU provides a good balance between signal and confocality.
Scanning Mode SequentialSequentialAcquire the green and red channels sequentially to prevent bleed-through from the green channel into the red channel.
Laser Power Low (e.g., 1-5%)Low (e.g., 1-5%)Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
Detector Gain Adjust for optimal signalAdjust for optimal signalAvoid saturation of the detector.
Image Resolution 512x512 or 1024x1024 pixels512x512 or 1024x1024 pixelsHigher resolution may be required for detailed morphological analysis.
Scanning Speed Adjust for a good signal-to-noise ratioAdjust for a good signal-to-noise ratioSlower scan speeds with line averaging can improve image quality.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for imaging Acridine Orange-stained cells.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging cluster_analysis Analysis cell_culture Cell Culture on Glass-Bottom Dish wash1 Wash Cells with PBS cell_culture->wash1 ao_prep Prepare Acridine Orange Working Solution stain Incubate with Acridine Orange ao_prep->stain wash1->stain wash2 Wash Cells Post-Staining stain->wash2 confocal Confocal Microscopy wash2->confocal image_acq Image Acquisition (Sequential Scanning) confocal->image_acq data_analysis Data Analysis and Interpretation image_acq->data_analysis

Experimental workflow for Acridine Orange staining and confocal imaging.
Acridine Orange Staining Mechanism

This diagram illustrates the mechanism of Acridine Orange staining and its differential fluorescence in various cellular compartments.

G cluster_cell Live Cell cluster_nucleus Nucleus (pH ~7.4) cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_avo Acidic Vesicular Organelle (e.g., Lysosome, pH < 5) dsDNA dsDNA green_emission Green Fluorescence (525 nm) dsDNA->green_emission Excitation (488 nm) RNA RNA red_emission_cyto Red Fluorescence (650 nm) RNA->red_emission_cyto Excitation (488 nm) AO_agg Aggregated AO red_emission_avo Red-Orange Fluorescence (~590 nm) AO_agg->red_emission_avo Excitation (488 nm) AO_ext Acridine Orange (Cell Permeable) AO_ext->dsDNA Intercalation AO_ext->RNA Electrostatic Binding AO_ext->AO_agg Protonation and Accumulation

Mechanism of Acridine Orange differential fluorescence in a live cell.

Data Interpretation and Troubleshooting

  • Green Fluorescence: Bright green fluorescence localized to the nucleus indicates healthy cells with intact, double-stranded DNA.

  • Red/Orange Fluorescence:

    • Diffuse red fluorescence in the cytoplasm is indicative of high RNA content.

    • Punctate orange-red fluorescence in the cytoplasm suggests the accumulation of AO in acidic vesicular organelles, which can be a marker for autophagy or lysosomal activity.

  • Apoptotic Cells: In early apoptosis, chromatin condensation may lead to brighter green fluorescence. In late apoptosis, the compromised membrane integrity may result in altered staining patterns.

  • Necrotic Cells: These cells will typically show diffuse, faint staining due to loss of membrane integrity and leakage of the dye.

Troubleshooting:

  • Weak Signal: Increase the dye concentration or incubation time. Ensure the laser power and detector gain are optimized.

  • High Background: Reduce the dye concentration or decrease the incubation time. Ensure thorough washing steps.

  • Phototoxicity/Photobleaching: Use the lowest possible laser power and limit the exposure time. Use an anti-fade mounting medium if imaging fixed cells.

  • Bleed-through: Use sequential scanning to acquire the green and red channels separately.

Conclusion

Acridine Orange is a powerful and versatile fluorescent probe for the study of cellular processes in live cells. When combined with the high-resolution imaging capabilities of confocal microscopy, it provides valuable insights into the spatial organization of nucleic acids and the dynamics of acidic organelles. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to successfully employ Acridine Orange in their studies. As with any fluorescent probe, optimization of staining and imaging parameters for the specific cell type and experimental question is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

how to reduce photobleaching of Levorin A0 in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Levorin A0 in fluorescence microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality imaging data.

Troubleshooting Guide: Reducing Photobleaching of this compound

This compound, as a polyene antibiotic, is susceptible to rapid photobleaching, which can significantly impact the quality and reproducibility of fluorescence microscopy experiments. This guide provides systematic steps to identify and resolve common issues related to signal loss.

Problem 1: Rapid loss of fluorescent signal during imaging.

  • Possible Cause: Excessive excitation light intensity.

  • Solution:

    • Reduce Laser/Light Source Power: Decrease the power of your laser or mercury/xenon lamp to the lowest level that still provides a detectable signal.

    • Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without changing its spectral properties.

    • Adjust Camera Gain/Exposure: Increase the camera gain or exposure time to compensate for the lower signal, but be mindful of introducing noise.

  • Possible Cause: Prolonged exposure to excitation light.

  • Solution:

    • Minimize Focusing Time: Use transmitted light (e.g., DIC or phase-contrast) to locate the region of interest before switching to fluorescence.

    • Use a Shutter: Ensure the shutter in the light path is only open during image acquisition.

    • Automated Time-Lapse Settings: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest.

  • Possible Cause: Inappropriate imaging medium.

  • Solution:

    • Use Antifade Mounting Media: Mount your samples in a commercially available antifade reagent. These reagents contain scavengers that reduce the generation of damaging reactive oxygen species.

    • Check Refractive Index: Ensure the refractive index of your mounting medium is matched to your immersion oil to minimize light scattering and the need for higher excitation power.

Problem 2: Low initial fluorescent signal.

  • Possible Cause: Suboptimal excitation/emission filter set.

  • Solution:

    • Verify Filter Specifications: While specific data for this compound is limited, polyene antibiotics like Filipin are excited by UV light (~360 nm) and emit in the blue-green range (~480 nm).[1] Ensure your filter set is appropriate for these wavelengths.

    • Check Light Source Spectrum: Confirm that your light source has sufficient output in the UV range.

  • Possible Cause: Degradation of this compound stock solution.

  • Solution:

    • Proper Storage: Store this compound stock solutions protected from light and at the recommended temperature. Polyene antibiotics are known to be unstable in solution.[2]

    • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This leads to a permanent loss of fluorescence. As a polyene antibiotic, this compound's structure of conjugated double bonds is prone to photo-oxidation, making it highly susceptible to photobleaching.[2] This can result in diminished signal-to-noise ratios, and inaccurate quantitative analysis.

Q2: How can I choose the right antifade mounting medium?

A2: The choice of antifade medium depends on your experimental needs (e.g., immediate imaging vs. long-term storage, live vs. fixed cells). Antifade reagents work by scavenging free radicals and reducing the availability of oxygen. For fixed cells, hardening mountants like ProLong™ Diamond or VECTASHIELD® HardSet™ are excellent choices. For live-cell imaging, reagents like ProLong™ Live Antifade Reagent are designed to be non-toxic.

Q3: Can I create my own antifade solution?

A3: While DIY antifade solutions using reagents like p-phenylenediamine (PPD) or n-propyl gallate (NPG) exist, commercial formulations are generally recommended. They are optimized for performance, stability, and refractive index, and reduce the risk of quenching the initial fluorescence, which can sometimes occur with homemade preparations.

Q4: Are there alternatives to this compound for sterol imaging that are more photostable?

A4: Yes, while this compound binds to sterols, other fluorescent probes are available for this purpose. Some researchers prefer using fluorescently labeled toxins like perfringolysin-O, which can be conjugated to more photostable dyes.[1] Additionally, intrinsically fluorescent sterol analogs like dehydroergosterol (DHE) are used, though they may require more sensitive imaging setups.[3]

Q5: How does the imaging modality affect photobleaching?

A5: Different microscopy techniques have varying impacts on photobleaching.

  • Widefield microscopy: Can cause significant photobleaching due to the illumination of the entire field of view.

  • Confocal microscopy: Can reduce out-of-focus photobleaching, but the high laser intensity at the focal point can accelerate photobleaching in that plane.

  • Multiphoton microscopy: Often reduces phototoxicity and photobleaching in the out-of-focus volume because it uses longer wavelength excitation light that is less damaging.[1]

Quantitative Data Summary

Mitigation StrategyExpected Reduction in Photobleaching Rate (Relative Units)Key Considerations
None (PBS/Glycerol) 1.0 (Baseline)High rate of photobleaching.
N-propyl gallate (NPG) 2.0 - 4.0A common antioxidant-based antifade agent.
p-Phenylenediamine (PPD) 3.0 - 6.0Very effective, but can be toxic and may discolor over time.
Commercial Antifade (e.g., ProLong™ Diamond) 5.0 - 10.0+Optimized formulations for high performance and stability.
Reduced Excitation Power (50%) 2.0Signal intensity is also reduced.
Reduced Exposure Time (50%) 2.0May require increased camera gain, potentially adding noise.

Experimental Protocols

Protocol 1: General Staining and Mounting Protocol for Fixed Cells with this compound

  • Cell Culture and Fixation:

    • Grow cells on sterile coverslips to the desired confluency.

    • Wash cells gently with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a fresh working solution of this compound in PBS or an appropriate buffer. Concentration should be optimized for your cell type and experimental conditions.

    • Incubate the fixed cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each, keeping the samples protected from light.

  • Mounting:

    • Carefully aspirate the final PBS wash.

    • Add a drop of antifade mounting medium to a clean microscope slide.

    • Invert the coverslip with the cells facing down onto the drop of mounting medium.

    • Avoid introducing air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

    • Allow the mounting medium to cure according to the manufacturer's instructions (e.g., overnight at 4°C or for 1 hour at room temperature).

  • Storage:

    • Store the slides flat in a slide box at 4°C, protected from light, until imaging.

Visualizations

experimental_workflow Workflow for Minimizing this compound Photobleaching cluster_prep Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis prep_cells Prepare and Fix Cells stain Stain with this compound (in the dark) prep_cells->stain mount Mount in Antifade Medium stain->mount locate_roi Locate Region of Interest (Transmitted Light) mount->locate_roi Transfer to Microscope set_params Set Imaging Parameters (Low Excitation Power) locate_roi->set_params acquire Acquire Image (Minimal Exposure) set_params->acquire analyze Analyze Data acquire->analyze

Caption: A typical experimental workflow designed to minimize photobleaching when imaging with this compound.

photobleaching_factors Factors Influencing Photobleaching and Mitigation Strategies photobleaching Photobleaching intensity High Excitation Intensity intensity->photobleaching exposure Long Exposure Time exposure->photobleaching oxygen Reactive Oxygen Species oxygen->photobleaching fluorophore Inherent Instability of This compound (Polyene) fluorophore->photobleaching reduce_power Reduce Light Source Power Use ND Filters reduce_power->intensity Mitigates minimize_time Use Shutter Minimize Focusing minimize_time->exposure Mitigates antifade Use Antifade Mounting Media antifade->oxygen Mitigates careful_handling Proper Storage Fresh Solutions careful_handling->fluorophore Mitigates

Caption: The interplay of factors contributing to photobleaching and the corresponding mitigation strategies.

References

troubleshooting high background fluorescence with Levorin A0 staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Levorin A0 for sterol staining. Given that this compound is a polyene antibiotic, this guide draws parallels with and incorporates troubleshooting strategies from well-documented, structurally similar sterol-binding dyes like Filipin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for sterol visualization?

This compound is a polyene macrolide antibiotic that binds to 3-β-hydroxysterols, such as cholesterol in mammalian cells and ergosterol in fungi. This binding alters the conformation of the this compound molecule, leading to an increase in its fluorescence quantum yield. This property allows for the visualization of sterol distribution in biological membranes using fluorescence microscopy. Its mechanism is analogous to other polyene antibiotics like Filipin and Nystatin, which are also used as fluorescent probes for sterols.

Q2: What are the excitation and emission wavelengths for this compound?

Q3: Is this compound suitable for live-cell imaging?

No, this compound, much like Filipin, is generally not recommended for live-cell imaging. Polyene antibiotics can perturb the structure of the lipid bilayer upon binding to cholesterol, which can alter cellular processes and ultimately lead to cell death[5][6]. Therefore, it is best practice to use this compound on fixed cells or tissue sections.

Q4: How should I prepare and store my this compound stock solution?

This compound, similar to Filipin, is sensitive to light and air. It is recommended to dissolve the compound in a suitable solvent like DMSO to create a stock solution. This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles[1][3][4].

Troubleshooting Guide

High Background Fluorescence

High background fluorescence can obscure the specific staining of sterol-rich structures. Here are common causes and solutions:

Potential Cause Recommended Solution
This compound concentration is too high. Decrease the working concentration of this compound. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
Incubation time is too long. Reduce the incubation time. Shorter incubation can minimize non-specific binding.
Inadequate washing. Increase the number and duration of washing steps after staining to remove unbound this compound. Use a gentle wash buffer like PBS.
Cell or tissue autofluorescence. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different mounting medium with anti-fade reagents or spectral unmixing if your imaging software supports it.
Non-specific binding to other cellular components. While this compound is specific for sterols, excessively high concentrations can lead to non-specific interactions. Optimizing the staining concentration is key.

Troubleshooting Workflow for High Background

high_background_workflow start High Background Observed check_concentration Is this compound concentration optimized? start->check_concentration reduce_concentration Reduce this compound Concentration check_concentration->reduce_concentration No check_incubation Is incubation time appropriate? check_concentration->check_incubation Yes reduce_concentration->check_incubation reduce_incubation Reduce Incubation Time check_incubation->reduce_incubation No check_washing Are washing steps sufficient? check_incubation->check_washing Yes reduce_incubation->check_washing increase_washing Increase Number and Duration of Washes check_washing->increase_washing No check_autofluorescence Is autofluorescence a contributing factor? check_washing->check_autofluorescence Yes increase_washing->check_autofluorescence unstained_control Image Unstained Control check_autofluorescence->unstained_control Unsure solution Problem Resolved check_autofluorescence->solution No unstained_control->solution

A flowchart for troubleshooting high background fluorescence.

Weak or No Signal

A faint or absent signal can be equally frustrating. Consider these possibilities:

Potential Cause Recommended Solution
This compound concentration is too low. Increase the working concentration of this compound. Ensure the stock solution has not degraded due to improper storage.
Incubation time is too short. Increase the incubation time to allow for sufficient binding to sterols.
Photobleaching. This compound, like Filipin, can be prone to rapid photobleaching[1][3][7]. Minimize exposure to the excitation light. Image samples immediately after staining and use an anti-fade mounting medium.
Incorrect filter set. Ensure you are using the correct excitation and emission filters for your microscope, corresponding to the spectral properties of the dye (e.g., Ex: 340-380 nm, Em: 385-470 nm for Filipin-like dyes)[1][2][3][4].
Low sterol content in the sample. Use a positive control cell line or tissue known to have high sterol content to validate the staining protocol.

Logical Relationship for Weak/No Signal

weak_signal_logic start Weak or No Signal check_concentration This compound Concentration start->check_concentration check_incubation Incubation Time start->check_incubation check_photobleaching Photobleaching start->check_photobleaching check_filters Microscope Filter Set start->check_filters check_sterol Sample Sterol Content start->check_sterol solution Signal Improvement check_concentration->solution Increase check_incubation->solution Increase check_photobleaching->solution Minimize light exposure check_filters->solution Use correct filters check_sterol->solution Use positive control

Factors contributing to weak or no fluorescence signal.

Experimental Protocol: Sterol Staining with a Filipin Analogue

This protocol is adapted from established methods for Filipin staining and can serve as a starting point for this compound. Optimization may be required for your specific cell type and experimental conditions.

Materials:

  • This compound (or Filipin) stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS (optional, for quenching)

  • Staining Solution: 50 µg/mL this compound in PBS with 10% Fetal Bovine Serum (FBS)[8]

  • Anti-fade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to an appropriate confluency.

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 1 hour at room temperature[7][8].

    • Wash the cells three times with PBS.

  • Quenching (Optional):

    • To reduce background from aldehyde fixation, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature[7][8].

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution by diluting the this compound stock solution to a final concentration of 50 µg/mL in PBS containing 10% FBS. The FBS helps to reduce non-specific binding.

    • Incubate the cells with the staining solution for 2 hours at room temperature, protected from light[7][8].

  • Washing:

    • Wash the cells three times with PBS to remove excess stain.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the samples immediately using a fluorescence microscope equipped with a UV filter set (e.g., excitation at 340-380 nm and emission at 385-470 nm)[1][2][3][4]. Be mindful of photobleaching and limit exposure to the excitation light.

Quantitative Data Summary for Filipin Staining (as a proxy for this compound):

ParameterRecommended Range/ValueNotes
Stock Solution 1-5 mg/mL in DMSOStore at -20°C or -80°C, protected from light[1][3][4].
Working Concentration 50 µg/mLTitration is recommended to find the optimal concentration[8].
Fixation 4% PFA15 minutes to 1 hour at room temperature[1][7][8].
Incubation Time 30 minutes - 2 hoursCan be optimized based on cell type and desired signal intensity[1][7].
Excitation Wavelength 340 - 380 nm
Emission Wavelength 385 - 470 nm

Experimental Workflow Diagram

experimental_workflow start Start cell_culture Cell Culture on Coverslips start->cell_culture fixation Fixation (e.g., 4% PFA) cell_culture->fixation washing1 Wash (PBS) fixation->washing1 quenching Quenching (Optional, Glycine) washing1->quenching washing2 Wash (PBS) quenching->washing2 staining This compound Staining (Protect from light) washing2->staining washing3 Wash (PBS) staining->washing3 mounting Mount with Anti-fade Medium washing3->mounting imaging Fluorescence Microscopy mounting->imaging end End imaging->end

A general workflow for this compound staining.

References

Technical Support Center: Optimizing Levorin A0 for Cholesterol Visualization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Levorin A0 to visualize unesterified cholesterol. As this compound is a polyene macrolide antibiotic, its properties and application for cholesterol staining are analogous to the more extensively documented probe, Filipin.[1][2] Therefore, the following recommendations are based on established protocols for Filipin and can be adapted for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound in cholesterol visualization?

A1: this compound, like other polyene macrolide antibiotics, has a high affinity for sterols.[2] It specifically binds to unesterified (free) cholesterol within cellular membranes.[1] This binding event alters the molecule's conformation, leading to a significant increase in its fluorescence, which can then be visualized using fluorescence microscopy. The hydrophobic polyene region of this compound interacts with the cholesterol molecule embedded in the lipid bilayer.

Q2: Can I use this compound on live cells?

A2: It is not recommended to use this compound or similar polyene antibiotics like Filipin on living cells. These molecules disrupt the cell membrane structure upon binding to cholesterol, which can lead to membrane permeabilization and cell lysis.[3] Therefore, staining should be performed on fixed cells or tissues.

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is sensitive to light and air. Stock solutions are typically prepared in a solvent like dimethyl sulfoxide (DMSO) or ethanol.[3][4] It is crucial to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in the dark.[4] Always thaw an aliquot in a desiccated container before use and discard any unused portion of the thawed aliquot.[3]

Q4: What are the optimal excitation and emission wavelengths for this compound?

A4: For polyene macrolides like Filipin, the typical excitation wavelength is in the ultraviolet range, around 340-380 nm, with an emission peak between 385-470 nm.[4][5] It is advisable to determine the optimal spectral settings for your specific microscope and experimental setup.

Troubleshooting Guide

Problem Potential Cause Recommended Solution References
Weak or No Signal Suboptimal this compound Concentration: The concentration may be too low for adequate cholesterol binding.Perform a titration experiment to determine the optimal concentration. Start with a concentration range similar to that used for Filipin (e.g., 25-250 µg/mL).[6]
Degraded this compound: The reagent may have lost its activity due to improper storage or handling (exposure to light, moisture, or repeated freeze-thaw cycles).Use a fresh aliquot of this compound for each experiment. Ensure proper storage conditions are maintained.[3][4]
Low Cholesterol Content: The cells or tissue being analyzed may have a naturally low concentration of unesterified cholesterol.Include a positive control with known high cholesterol content to validate the staining procedure.[6]
Photobleaching: The fluorescent signal is rapidly quenched upon exposure to the excitation light.Minimize the exposure time to the excitation light. Use an anti-fade mounting medium. Acquire images immediately after staining.[4][5]
High Background Signal Excessive this compound Concentration: Too high a concentration can lead to non-specific binding and high background fluorescence.Reduce the concentration of this compound used for staining.[6][7]
Inadequate Washing: Insufficient washing after staining can leave unbound this compound, contributing to background noise.Increase the number and duration of washing steps after the incubation with this compound.[6][7]
Cell or Tissue Autofluorescence: Some cells and tissues naturally fluoresce, which can interfere with the signal.Acquire an unstained control image to assess the level of autofluorescence and adjust imaging settings accordingly.[6]
Signal Mislocalization or Artifacts Cell Permeabilization Issues: Inappropriate fixation or the lack of permeabilization can prevent this compound from reaching intracellular cholesterol pools.Ensure proper cell fixation (e.g., with paraformaldehyde). Permeabilization is generally not required as this compound can cross the fixed membrane, but this may need optimization.[8]
Cholesterol Redistribution: Fixation or staining procedures might alter the natural distribution of cholesterol in the membranes.Optimize the fixation protocol. Some studies suggest that fixation can impact the appearance of cholesterol-filipin complexes.[8]

Experimental Protocols

Standard Protocol for Staining Fixed Cells with this compound

This protocol is adapted from established methods for Filipin staining.[4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or 100% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting Medium (preferably with an anti-fade agent)

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate to the desired confluency.

  • Fixation: Carefully remove the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS, for 5 minutes each wash.

  • Staining: Prepare the this compound working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 50 µg/mL). Add the working solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells two to three times with PBS for 5 minutes each to remove unbound this compound.

  • Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

  • Imaging: Immediately visualize the samples using a fluorescence microscope with appropriate filter sets (e.g., Ex: 340-380 nm, Em: 385-470 nm).[4][5] Due to rapid photobleaching, minimize light exposure.[4]

Quantitative Data Summary
Parameter Recommended Range Notes References
This compound Stock Solution 1-25 mg/mL in DMSO or EthanolStore in small aliquots at -20°C to -80°C, protected from light and moisture.[3][4]
This compound Working Concentration 25 - 250 µg/mLThe optimal concentration should be determined empirically for each cell type and experimental condition.[3]
Incubation Time 30 - 60 minutesLonger incubation times may increase background signal.[4][5]
Fixation 4% Paraformaldehyde for 10-15 minOther fixatives may be used but should be validated.[8]
Excitation Wavelength 340 - 380 nmFor UV excitation.[4][5]
Emission Wavelength 385 - 470 nm[4][5]

Visualizations

ExperimentalWorkflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Visualization cell_culture 1. Culture cells on coverslips fixation 2. Fix with 4% PFA cell_culture->fixation washing1 3. Wash with PBS (3x) fixation->washing1 staining 4. Incubate with this compound (e.g., 50 µg/mL, 30-60 min) washing1->staining washing2 5. Wash with PBS (2-3x) staining->washing2 mounting 6. Mount coverslip washing2->mounting imaging 7. Image immediately (Ex: 340-380nm, Em: 385-470nm) mounting->imaging

Caption: Workflow for cholesterol staining with this compound.

MechanismOfAction cluster_membrane Cell Membrane P1 C1 C Complex Levorin-Cholesterol Complex (Fluorescent) C1->Complex P2 P3 C2 C P4 Levorin This compound Levorin->C1 Binds to Cholesterol (C) cluster_membrane cluster_membrane

Caption: this compound binds to membrane cholesterol, forming a fluorescent complex.

References

Technical Support Center: Preventing Levorin A0 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Levorin A0 aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound aggregate when I add it to an aqueous buffer?

A1: this compound is a polyene macrolide antibiotic with a pronounced amphipathic character. It possesses a rigid, hydrophobic polyene chain and a more flexible, hydrophilic polyol section. In aqueous solutions, the hydrophobic regions of this compound molecules tend to associate to minimize contact with water, leading to the formation of aggregates. This process is primarily driven by hydrophobic interactions.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] this compound is readily soluble in DMSO, and this stock solution can then be carefully diluted into your aqueous experimental medium.

Q3: What are the primary strategies to prevent this compound aggregation in my experiments?

A3: Several strategies can be employed to prevent the aggregation of this compound in aqueous solutions:

  • Use of a Co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer.

  • Formulation with Excipients: Incorporate stabilizing agents such as cyclodextrins or deoxycholate into your formulation.

  • Liposomal Encapsulation: Formulate this compound into liposomes to protect the hydrophobic regions from the aqueous environment.

  • Control of pH and Ionic Strength: The pH and salt concentration of the aqueous solution can significantly impact the solubility and aggregation of this compound.

Q4: How can I detect and quantify this compound aggregation?

A4: Two common and effective methods for detecting and quantifying this compound aggregation are:

  • UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorption spectrum of this compound can indicate aggregation. Monomeric this compound has a characteristic spectrum, and upon aggregation, this spectrum can shift or change in shape.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles indicates the formation of aggregates.

Troubleshooting Guides

Issue 1: Precipitation is observed immediately upon diluting the this compound DMSO stock solution into an aqueous buffer.

Possible Cause Troubleshooting Step
High final concentration of this compound Decrease the final concentration of this compound in the aqueous solution.
Rapid dilution Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
High percentage of DMSO in the final solution Ensure the final concentration of DMSO is kept to a minimum, ideally below 1% (v/v), as high concentrations can be toxic to cells and may still promote aggregation upon dilution.
Inappropriate buffer conditions Optimize the pH and ionic strength of your aqueous buffer. This compound solubility can be pH-dependent.

Issue 2: The aqueous this compound solution becomes cloudy or shows visible precipitates over time.

Possible Cause Troubleshooting Step
Time-dependent aggregation Prepare fresh this compound solutions for each experiment and use them promptly.
Temperature fluctuations Store the solution at a constant, appropriate temperature. Avoid freeze-thaw cycles. For short-term storage, 2-8°C is often recommended, but long-term storage should be at -20°C or below.
Exposure to light Protect the solution from light, as polyene macrolides can be light-sensitive, which may lead to degradation and aggregation.

Issue 3: Inconsistent experimental results are obtained with different batches of this compound solutions.

Possible Cause Troubleshooting Step
Variability in solution preparation Standardize the protocol for preparing this compound solutions, including the source and purity of DMSO and the aqueous buffer components.
Incomplete dissolution of stock solution Ensure the this compound is completely dissolved in DMSO before diluting it into the aqueous buffer. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.
Aggregation state affecting biological activity Characterize the aggregation state of your this compound solution using UV-Vis spectroscopy or DLS before each experiment to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary, but avoid excessive heat.

  • Store the stock solution in small aliquots at -20°C or -80°C in amber tubes to protect from light and repeated freeze-thaw cycles.

Protocol 2: Characterization of this compound Aggregation using UV-Vis Spectroscopy

Principle: The aggregation of polyene macrolides leads to changes in their electronic absorption spectrum. Typically, a blue shift (hypsochromic shift) of the main absorption band is observed upon aggregation, along with a decrease in the ratio of the longest wavelength peak to the main absorption peak.

Procedure:

  • Prepare a series of this compound solutions in the desired aqueous buffer at different concentrations by diluting the DMSO stock solution.

  • Use the same aqueous buffer containing the same percentage of DMSO as the blank.

  • Record the UV-Vis absorption spectrum from 250 nm to 450 nm.

  • Analyze the spectra for changes in the position and relative intensities of the absorption maxima. A decrease in the ratio of absorbance at ~408 nm to ~385 nm is indicative of aggregation.

Protocol 3: Analysis of this compound Aggregates by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic diameter of the particles can be determined. Larger particles (aggregates) will diffuse more slowly, resulting in a larger measured hydrodynamic diameter.

Procedure:

  • Prepare the this compound solution in the desired aqueous buffer, filtered through a 0.22 µm filter to remove dust and other contaminants.

  • Allow the instrument to equilibrate to the desired temperature.

  • Place the sample in a clean, dust-free cuvette.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the data to obtain the average hydrodynamic diameter and the polydispersity index (PDI). An increase in the average diameter and/or a high PDI can indicate the presence of aggregates.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
WaterSparingly soluble[2]
Phosphate Buffered Saline (PBS) pH 7.4Very slightly soluble

Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on this compound Aggregation (Hypothetical Data for Illustrative Purposes)

HP-β-CD Concentration (mM)Average Hydrodynamic Diameter (nm) by DLSPolydispersity Index (PDI)UV-Vis A408/A385 Ratio
0>1000>0.5<1.0
52500.31.2
101500.21.5
201000.151.8

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_results Results Interpretation start This compound Powder stock This compound in DMSO (Stock Solution) start->stock Dissolve dilution Dilution into Aqueous Buffer stock->dilution Dilute final_solution Final Aqueous Solution dilution->final_solution uv_vis UV-Vis Spectroscopy final_solution->uv_vis dls Dynamic Light Scattering (DLS) final_solution->dls aggregated Aggregated uv_vis->aggregated Spectral Shift monomeric Monomeric/ Stable uv_vis->monomeric Characteristic Spectrum dls->aggregated Increased Size dls->monomeric Small Particle Size troubleshooting_logic cluster_formulation Formulation Strategies cluster_conditions Experimental Conditions cluster_procedure Procedural Adjustments start This compound Aggregation Observed in Aqueous Solution co_solvent Optimize Co-solvent (e.g., DMSO concentration) start->co_solvent Is DMSO % high? excipients Add Stabilizing Excipients (e.g., Cyclodextrins) start->excipients Need more stability? liposomes Use Liposomal Formulation start->liposomes Persistent aggregation? ph_ionic Adjust pH and Ionic Strength start->ph_ionic Is buffer optimal? temperature Control Temperature start->temperature Fluctuations? light Protect from Light start->light Exposed to light? dilution_rate Slow Down Dilution Rate start->dilution_rate Precipitation on mixing? concentration Lower Final Concentration start->concentration Is concentration too high? end_goal Stable this compound Solution co_solvent->end_goal excipients->end_goal liposomes->end_goal ph_ionic->end_goal temperature->end_goal light->end_goal dilution_rate->end_goal concentration->end_goal signaling_pathway cluster_levorin This compound Action cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell levorin_mono Monomeric this compound ergosterol Ergosterol levorin_mono->ergosterol Binds to levorin_agg This compound Aggregates levorin_agg->ergosterol Extracts pore Pore Formation ergosterol->pore Mediates ion_leakage Ion Leakage (K+, Na+) pore->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death

References

Technical Support Center: Minimizing Levorin A0-Induced Cytotoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Levorin A0-induced cytotoxicity during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cytotoxicity?

This compound is a polyene antibiotic that binds to sterols within cell membranes. In mammalian cells, its primary target is cholesterol. This binding can disrupt the plasma membrane's integrity, leading to the formation of pores, ion leakage, and ultimately, cell death.[1] While useful for visualizing cholesterol-rich domains, this interaction is the primary source of its cytotoxic effects.

Q2: What are the visible signs of this compound-induced cytotoxicity in live-cell imaging?

Common indicators of cytotoxicity during live-cell imaging include:

  • Membrane Blebbing: The formation of spherical protrusions from the cell membrane.[2]

  • Cell Shrinkage or Rounding: A noticeable change in cell morphology.[2]

  • Vacuole Formation: The appearance of large, membrane-bound organelles within the cytoplasm.[3]

  • Detachment from the Substrate: Adherent cells may lose their attachment and float into the medium.[2]

  • Increased Fluorescence of Cell Death Markers: Co-staining with viability dyes like Propidium Iodide (PI) or SYTOX Green will show increased signal in dying cells.

Q3: What is the recommended starting concentration for this compound in live-cell imaging?

While specific optimal concentrations are cell-type dependent and require empirical determination, a starting point can be inferred from similar polyene antibiotics like filipin. For filipin, concentrations as low as 30 µM with short incubation times (e.g., 10 minutes) have been used for live-cell imaging.[4] It is crucial to perform a dose-response curve to determine the lowest effective concentration of this compound that provides a usable signal with minimal impact on cell viability for your specific cell line and experimental duration.

Q4: How can I assess the level of cytotoxicity in my experiment?

To quantify cytotoxicity, you can use cell-impermeant nucleic acid stains that only enter cells with compromised membranes.

DyeExcitation (nm)Emission (nm)Notes
Propidium Iodide (PI) ~535~617Binds to DNA, emits red fluorescence. A common marker for late apoptosis/necrosis.
SYTOX Green ~504~523Binds to nucleic acids, emits green fluorescence. Cannot cross the membrane of live cells.
Ethidium Homodimer-1 ~528~617A high-affinity DNA dye that is excluded by live cells.

These dyes can be added to the imaging medium and monitored over the course of the experiment. An increase in the number of fluorescently labeled cells indicates an increase in cell death.

Q5: Are there alternatives to this compound for imaging cholesterol in live cells?

Yes, several fluorescent cholesterol analogs are available that may exhibit lower cytotoxicity. These molecules are designed to mimic the behavior of natural cholesterol.

Alternative ProbeExcitation (nm)Emission (nm)Key Features
Dehydroergosterol (DHE) ~325~420-480An intrinsically fluorescent sterol that closely mimics cholesterol behavior.[3]
NBD-Cholesterol ~467~538A cholesterol molecule tagged with a nitrobenzoxadiazole (NBD) fluorophore.
TopFluor-Cholesterol (TF-Chol) ~495~505A cholesterol analog labeled with a BODIPY-based dye, known for its brightness and photostability.

Troubleshooting Guides

Problem 1: High background fluorescence.
Possible Cause Troubleshooting Step
Excess this compound Concentration Reduce the concentration of this compound. High concentrations can lead to non-specific binding and increased background.
Inadequate Washing If your protocol includes a wash step, ensure it is thorough enough to remove unbound this compound. For wash-free protocols, consider a brief rinse if background is problematic.
Autofluorescence Image a control sample of unstained cells under the same conditions to assess the level of natural autofluorescence. Use of phenol red-free media can reduce background.
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are optimized for this compound's spectral properties.
Problem 2: Rapid photobleaching of the this compound signal.
Possible Cause Troubleshooting Step
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that still provides a detectable signal.
Long Exposure Times Use the shortest possible exposure time for image acquisition.
Continuous Illumination Use an imaging setup that only illuminates the sample during acquisition (e.g., shuttered light source). Avoid continuous exposure.
Oxygen Radicals Consider using an antifade mounting medium designed for live-cell imaging to reduce photobleaching.
Problem 3: Significant cell death observed shortly after adding this compound.
Possible Cause Troubleshooting Step
This compound Concentration is Too High This is the most likely cause. Perform a titration to find the lowest effective concentration.
Long Incubation Time Reduce the incubation time with this compound before imaging.
Suboptimal Cell Health Ensure cells are healthy and not overly confluent before starting the experiment. Stressed cells are more susceptible to cytotoxicity.
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the media is non-toxic (typically <0.1%).

Experimental Protocols

Protocol 1: Basic Staining with this compound for Live-Cell Imaging

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-50 µM).

  • Staining: Remove the culture medium from the cells and gently add the this compound-containing medium.

  • Incubation: Incubate the cells for a short period (e.g., 10-30 minutes) at 37°C, protected from light.

  • Imaging: Proceed with live-cell imaging. For initial experiments, it is advisable to image immediately after incubation to observe acute cytotoxic effects.

Protocol 2: Assessing Cytotoxicity of this compound

  • Cell Preparation: Plate cells in a multi-well, glass-bottom plate.

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in imaging medium.

    • Prepare a solution of a cell death marker (e.g., Propidium Iodide at 1 µg/mL or SYTOX Green at a final concentration of 50 nM) in the same imaging medium.

  • Experimental Setup:

    • Negative Control: Wells with imaging medium and the cell death marker, but no this compound.

    • Positive Control: Wells with a known cytotoxic agent (e.g., digitonin or staurosporine) and the cell death marker.

    • Experimental Wells: Wells with the different concentrations of this compound and the cell death marker.

  • Image Acquisition:

    • Acquire a baseline image (brightfield and the fluorescence channel for the cell death marker) before adding the reagents.

    • Add the prepared reagents to the respective wells.

    • Perform time-lapse imaging at desired intervals (e.g., every 15-30 minutes) for the duration of your experiment.

  • Analysis: Quantify the number of fluorescent cells (dead) relative to the total number of cells (from brightfield) at each time point for each concentration.

Signaling Pathways and Visualizations

This compound-Induced Cytotoxicity Pathway

This compound's interaction with membrane cholesterol is the initiating event for cytotoxicity. This can lead to two primary modes of cell death: necrosis and apoptosis.

  • Necrosis: At high concentrations, the rapid and extensive membrane damage caused by this compound can lead to a loss of membrane integrity, cell swelling, and lysis, which is characteristic of necrotic cell death.

  • Apoptosis: At lower concentrations, the membrane perturbation might be a stress signal that triggers programmed cell death, or apoptosis. This is a more controlled process involving a cascade of enzymes called caspases.

Below are diagrams illustrating the potential pathways.

LevorinA0_Cytotoxicity_Workflow cluster_experiment Experimental Workflow Start Start Live-Cell Imaging Experiment Add_Levorin Add this compound to Cells Start->Add_Levorin Observe Observe Cells Under Microscope Add_Levorin->Observe High_Cytotoxicity High Cytotoxicity Observed? (e.g., Blebbing, Cell Death) Observe->High_Cytotoxicity Troubleshoot Troubleshoot: - Lower this compound Concentration - Reduce Incubation Time - Optimize Imaging Parameters High_Cytotoxicity->Troubleshoot Yes Continue_Imaging Continue Imaging High_Cytotoxicity->Continue_Imaging No Troubleshoot->Add_Levorin End End Experiment & Analyze Data Continue_Imaging->End

Caption: A troubleshooting workflow for identifying and mitigating this compound-induced cytotoxicity.

LevorinA0_Signaling_Pathway cluster_necrosis Necrotic Pathway cluster_apoptosis Apoptotic Pathway LevorinA0 This compound Cholesterol Membrane Cholesterol LevorinA0->Cholesterol Membrane_Damage Plasma Membrane Perturbation/Damage Cholesterol->Membrane_Damage Pore_Formation Pore Formation & Ion Dysregulation Membrane_Damage->Pore_Formation High Concentration Stress_Signal Cellular Stress Signal Membrane_Damage->Stress_Signal Low Concentration Swelling Cell Swelling & Lysis Pore_Formation->Swelling Necrosis Necrosis Swelling->Necrosis Mitochondria Mitochondrial Stress Stress_Signal->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathways for this compound-induced cytotoxicity.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluorescence imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) in your experiments, particularly when working with novel or challenging fluorescent probes. While the following information is broadly applicable, we will use "Fluorophore X" as a placeholder for your specific fluorescent probe, such as Levorin A0.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it important in fluorescence imaging?

The signal-to-noise ratio (SNR) is a critical measure of image quality in fluorescence microscopy. It quantifies the strength of the desired fluorescent signal from your target relative to the level of background noise.[1][2] A high SNR is essential for obtaining clear, high-contrast images where fine details are easily distinguishable. Conversely, a low SNR can obscure important features, making data interpretation difficult and unreliable.[1]

Q2: What are the common sources of noise in my fluorescence imaging experiments?

Noise in fluorescence imaging can originate from several sources, broadly categorized as:

  • Sample-Related Background:

    • Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, collagen, and lipofuscin.[3] Fixatives such as glutaraldehyde can also introduce autofluorescence.[3]

    • Nonspecific Binding: The fluorescent probe binding to off-target sites.

    • Unbound Fluorophores: Residual fluorescent molecules that were not washed away.[4]

  • System-Related Background:

    • Detector Noise: Electronic noise from the camera or photomultiplier tube (PMT).[5][6]

    • Scattered Light: Excitation light that is scattered by the sample or optics and reaches the detector.[7][8]

    • Ambient Light: Light from the room that leaks into the microscope.

  • Media and Consumables:

    • Culture Media: Phenol red and riboflavin in cell culture media are fluorescent.[3][9]

    • Mounting Media: Some mounting media can be a source of background fluorescence.[3]

    • Vessels: Plastic-bottom dishes can exhibit significant fluorescence compared to glass-bottom vessels.[4]

Q3: My signal is very weak. How can I increase it?

There are several strategies to boost your fluorescent signal:

  • Optimize Fluorophore Concentration: Titrate the concentration of your fluorescent probe to find the optimal balance between strong signal and low background.[4]

  • Use High-Quality Optics: Employ objectives with a high numerical aperture (NA) to collect more light.[9][10]

  • Increase Excitation Intensity: A stronger excitation light will generate more fluorescence, but be mindful of phototoxicity and photobleaching.[1][11]

  • Adjust Exposure Time and Gain: Longer exposure times and higher detector gain can amplify the signal, but may also increase noise.[5][11][12]

  • Signal Amplification Techniques: For antibody-based labeling, consider indirect immunofluorescence or methods like Tyramide Signal Amplification (TSA) to increase the number of fluorophores at the target site.[13]

Q4: The background in my images is too high. What can I do to reduce it?

High background can be tackled from multiple angles:

  • Improve Washing Steps: Increase the number and duration of washes after staining to remove unbound probes.[4]

  • Use an Antifade Reagent with Quenching Properties: Some mounting media contain antifade agents that can also help quench background fluorescence.

  • Optimize Blocking: For immunofluorescence, ensure you are using an appropriate blocking buffer to prevent nonspecific antibody binding.

  • Switch to a Different Fluorophore: If autofluorescence is an issue, choose a probe that excites and emits in a different spectral range, such as the far-red or near-infrared, where autofluorescence is typically lower.[4][13][14]

  • Use Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free medium before imaging to reduce background fluorescence.[3][9]

  • Use Glass-Bottom Dishes: Image your samples in glass-bottom dishes or plates to minimize fluorescence from the vessel itself.[4]

  • Computational Background Subtraction: Utilize software tools to subtract background noise from your images post-acquisition.[7][8]

Q5: How do I address autofluorescence in my samples?

Autofluorescence can be a significant challenge. Here are some specific strategies to mitigate it:

  • Spectral Unmixing: If your microscope has a spectral detector, you can capture the emission spectrum of the autofluorescence from an unstained control sample and then computationally subtract it from your stained sample's image.

  • Photobleaching: Before labeling your sample, you can intentionally photobleach the autofluorescent components by exposing the sample to high-intensity light.[3]

  • Autofluorescence Quenching Reagents: Commercially available reagents like Sudan Black B or TrueBlack® can be used to quench autofluorescence, particularly from lipofuscin.[13]

  • Choose the Right Fluorophore: Select a bright fluorophore that emits in a region of the spectrum where autofluorescence is minimal (e.g., far-red).[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Inefficient fluorophore excitation or emission.Check the excitation and emission spectra of your fluorophore and ensure they match your microscope's light source and filters.[15]
Low fluorophore concentration.Increase the concentration of your fluorescent probe. Perform a titration to find the optimal concentration.[4]
Photobleaching.Reduce excitation light intensity or exposure time. Use an antifade mounting medium.[1][5]
Incorrect sample preparation.Review your staining protocol for any errors. Ensure proper fixation and permeabilization if required.
High Background Insufficient washing.Increase the number and duration of wash steps after staining to remove unbound probe.[4]
Autofluorescence.Image an unstained control to confirm autofluorescence. Use a fluorophore in a different spectral range or employ an autofluorescence quenching reagent.[3]
Nonspecific antibody binding (for immunofluorescence).Optimize your blocking step with an appropriate blocking buffer.
High fluorophore concentration.Reduce the concentration of your fluorescent probe.[4]
Image Appears Noisy or "Grainy" Low photon count.Increase exposure time or excitation intensity to collect more photons.[11] Use a more sensitive detector if available.
High detector gain.Decrease the detector gain, as high gain can amplify noise.[9]
Detector noise.Cool the camera if possible to reduce thermal noise. Use image averaging or accumulation to reduce random noise.[1]
Inconsistent Results Between Experiments Variations in imaging parameters.Standardize all imaging settings (laser power, exposure time, gain, objective) for all samples within an experiment.[12]
Fluorophore degradation.Store fluorophores properly, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.[16]
Inconsistent sample preparation.Follow a standardized and well-documented protocol for all sample preparation steps.

Experimental Protocols

Protocol 1: Determining Optimal Fluorophore Concentration
  • Prepare a dilution series of your fluorescent probe (e.g., Fluorophore X) in your staining buffer. A good starting point is a series of 5 concentrations: 10x, 5x, 2x, 1x, and 0.5x of the manufacturer's recommended concentration.

  • Stain your samples (cells or tissue sections) with each concentration according to your standard protocol. Include a negative control sample with no fluorescent probe.

  • Image all samples using identical acquisition settings (laser power, exposure time, gain).

  • Analyze the images to determine the concentration that provides the brightest signal on your target structure with the lowest background fluorescence. This can be done by measuring the mean fluorescence intensity of the target and a background region in each image.

  • Calculate the signal-to-background ratio for each concentration by dividing the mean intensity of the target by the mean intensity of the background.

  • Select the concentration that yields the highest signal-to-background ratio for future experiments.

Protocol 2: Autofluorescence Characterization and Mitigation
  • Prepare two samples: one stained with your complete protocol and one "unstained" control that has gone through all the same preparation steps (fixation, permeabilization, etc.) but without the addition of the fluorescent probe.

  • Image the unstained control using the same filter sets you intend to use for your stained sample. This will reveal the extent and spectral properties of the autofluorescence.

  • If significant autofluorescence is present , consider the following mitigation strategies:

    • Spectral Shift: If the autofluorescence is prominent in one channel (e.g., green), try staining your target with a fluorophore that emits in a different channel (e.g., red or far-red).

    • Autofluorescence Quenching: Treat your samples with a commercial autofluorescence quenching reagent according to the manufacturer's instructions.

    • Computational Subtraction: If your imaging software supports it, acquire a separate image of the autofluorescence channel and subtract it from your signal channel.

Visual Guides

Experimental_Workflow_for_SNR_Optimization cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Analysis & Troubleshooting Start Start with Prepared Sample Titrate Titrate Fluorophore X Concentration Start->Titrate Stain Stain Sample Titrate->Stain Wash Perform Wash Steps Stain->Wash Mount Mount Sample Wash->Mount Acquire Acquire Image Mount->Acquire Check_Signal Check Signal Strength and Saturation Acquire->Check_Signal Adjust_Params Adjust Exposure, Gain, and Excitation Check_Signal->Adjust_Params If necessary Analyze Analyze SNR Check_Signal->Analyze Final Image Adjust_Params->Acquire Decision SNR Acceptable? Analyze->Decision Optimize Further Optimization Needed Decision->Optimize No End Experiment Complete Decision->End Yes Optimize->Start Re-evaluate Protocol Optimize->Adjust_Params Fine-tune Settings

Caption: Workflow for optimizing the signal-to-noise ratio in fluorescence imaging experiments.

Troubleshooting_Logic_Tree Problem Low SNR Detected WeakSignal Is the signal weak? Problem->WeakSignal HighBg Is the background high? Problem->HighBg WeakSignal->HighBg No IncreaseExc Increase Excitation/Exposure WeakSignal->IncreaseExc Yes ImproveWash Improve Wash Steps HighBg->ImproveWash Yes CheckFilters Check Filter Compatibility IncreaseExc->CheckFilters IncreaseConc Increase Fluorophore Conc. CheckFilters->IncreaseConc AmpSignal Use Signal Amplification IncreaseConc->AmpSignal CheckAutoF Check for Autofluorescence ImproveWash->CheckAutoF ReduceConc Reduce Fluorophore Conc. CheckAutoF->ReduceConc OptimizeBlock Optimize Blocking ReduceConc->OptimizeBlock

Caption: A logical decision tree for troubleshooting common causes of low signal-to-noise ratio.

References

Technical Support Center: Addressing Non-Specific Binding of Levorin A0

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding of Levorin A0 in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyene antibiotic. Its primary mechanism of action involves binding to sterols, such as ergosterol in fungal cell membranes and cholesterol in mammalian cell membranes. This binding leads to the formation of ion channels, disrupting membrane integrity and causing leakage of cellular contents.[1][2][3]

Q2: What causes non-specific binding of this compound in complex samples?

Non-specific binding of this compound in complex samples, such as serum or plasma, can be attributed to several factors:

  • Hydrophobic Interactions: The lipophilic nature of the polyene macrolide ring of this compound can lead to non-specific binding to hydrophobic pockets in proteins like serum albumin and other plasma proteins.[4]

  • Interaction with Lipids and Lipoproteins: Due to its affinity for sterols, this compound can bind to cholesterol-rich structures like lipoproteins and cell membranes present in the sample.[5]

  • Electrostatic Interactions: The charged functional groups on the this compound molecule can interact with oppositely charged residues on proteins and other biomolecules.

Q3: How can I differentiate between specific and non-specific binding of this compound?

Distinguishing between specific and non-specific binding is crucial for accurate data interpretation. Here are a few approaches:

  • Competition Assays: Use an excess of an unlabeled competitor that is known to bind to the specific target of this compound. A decrease in the binding of labeled this compound in the presence of the competitor indicates specific binding.

  • Saturation Binding Experiments: Specific binding is typically saturable, meaning there is a finite number of specific binding sites. In contrast, non-specific binding is often linear and non-saturable with increasing concentrations of this compound.

  • Control Surfaces/Matrices: In surface-based assays like Surface Plasmon Resonance (SPR), use a control surface without the target molecule to measure the extent of non-specific binding to the surface itself.

Troubleshooting Guide: High Non-Specific Binding of this compound

This guide provides a systematic approach to troubleshooting and mitigating high non-specific binding of this compound in your experiments.

Problem: High background signal or inconsistent results in binding assays.

High background and variability are often indicative of significant non-specific binding. The following workflow can help identify and address the root cause.

Troubleshooting_Workflow Start Start: High Non-Specific Binding Detected Buffer_Optimization Step 1: Optimize Buffer Conditions Start->Buffer_Optimization Blocking_Agents Step 2: Add Blocking Agents Buffer_Optimization->Blocking_Agents If NSB persists Assay_Format Step 3: Modify Assay Format Blocking_Agents->Assay_Format If NSB persists Sample_Prep Step 4: Refine Sample Preparation Assay_Format->Sample_Prep If NSB persists Evaluation Evaluate Outcome Sample_Prep->Evaluation Success Problem Resolved Evaluation->Success NSB Reduced Further_Troubleshooting Further Troubleshooting Needed Evaluation->Further_Troubleshooting NSB Still High

Caption: A stepwise workflow for troubleshooting non-specific binding.

Step 1: Optimize Buffer Conditions

Non-specific binding is often sensitive to the composition of the assay buffer.

ParameterRecommendationRationale
pH Test a range of pH values around the physiological pH (7.4).The charge of both this compound and potentially interacting proteins can be altered by pH, influencing electrostatic interactions.
Salt Concentration Increase the ionic strength by adding NaCl (e.g., 150 mM to 500 mM).Higher salt concentrations can disrupt non-specific electrostatic interactions.
Detergents Add a non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%).Detergents can help to block hydrophobic surfaces and prevent aggregation of both this compound and proteins in the sample.
Step 2: Incorporate Blocking Agents

Blocking agents are inert molecules that occupy potential non-specific binding sites.

Blocking AgentRecommended ConcentrationConsiderations
Bovine Serum Albumin (BSA) 0.1 - 2% (w/v)BSA is a commonly used blocking agent that can effectively reduce non-specific binding to surfaces and other proteins.
Non-fat Dry Milk 1 - 5% (w/v)A cost-effective alternative to BSA, but may not be suitable for all assays due to its complex composition.
Polyethylene Glycol (PEG) 0.1 - 1% (w/v)Can be effective in reducing non-specific binding, particularly in surface-based assays.
Step 3: Modify Assay Format

The design of your experiment can significantly impact the level of non-specific binding.

  • Immobilization Strategy: If using a surface-based assay, consider different methods for immobilizing your target molecule. Covalent attachment may be preferable to passive adsorption.

  • Equilibrium Dialysis: This technique physically separates the bound and unbound this compound, which can help to minimize non-specific interactions with assay surfaces.[6][7]

  • Homogeneous Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP) are performed in solution and can be less prone to surface-related non-specific binding.

Step 4: Refine Sample Preparation

Complex samples can be a major source of non-specific binding.

  • Sample Dilution: Diluting the complex sample can reduce the concentration of interfering substances.

  • Depletion of Abundant Proteins: Consider using commercially available kits to deplete highly abundant proteins like albumin from serum or plasma samples.

  • Filtration: Filtering the sample through a low-protein-binding filter can remove aggregates that may contribute to non-specific binding.

Quantitative Data Summary

MoleculeBinding PartnerAssay MethodDissociation Constant (Kd)Notes
This compound (Example) Fungal ErgosterolSPR~ 1 µMExpected specific, high-affinity interaction.
This compound (Example) Human Serum AlbuminEquilibrium Dialysis> 100 µMExample of weak, non-specific binding.
This compound (Example) CholesterolITC~ 10-50 µMModerate affinity, potential for off-target effects.

This data is for illustrative purposes only and does not represent experimentally validated values for this compound.

Detailed Experimental Protocols

Protocol 1: Assessing Non-Specific Binding using Equilibrium Dialysis

This protocol allows for the determination of the fraction of this compound that binds non-specifically to proteins in a complex sample like human serum.

Materials:

  • Equilibrium dialysis device (e.g., RED device)[8][9][10]

  • Dialysis membrane with a molecular weight cutoff (MWCO) that retains proteins but allows free passage of this compound

  • This compound stock solution

  • Human serum (or other complex sample)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical system for quantifying this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a solution of this compound in PBS at a known concentration.

  • Set up the equilibrium dialysis device according to the manufacturer's instructions.

  • In the sample chamber, add the human serum.

  • In the buffer chamber, add the this compound solution in PBS.

  • As a control, set up a device with PBS in both chambers to determine the time to equilibrium and to account for any non-specific binding to the device itself.

  • Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, determined from the control experiment).

  • After incubation, carefully collect samples from both the sample and buffer chambers.

  • Quantify the concentration of this compound in both chambers using a validated analytical method.

  • Calculate the percentage of bound this compound using the following formula: % Bound = ([this compound]total - [this compound]free) / [this compound]total * 100 where [this compound]total is the initial concentration and [this compound]free is the concentration in the buffer chamber at equilibrium.

Signaling Pathway and Experimental Workflow Visualization

The primary mechanism of this compound involves the formation of ion channels in sterol-containing membranes. This disruption of ion homeostasis can trigger various downstream cellular events.

LevorinA0_Signaling LevorinA0 This compound Membrane Cell Membrane (with Cholesterol) LevorinA0->Membrane Binds to Ion_Channel Ion Channel Formation Membrane->Ion_Channel Induces Ion_Flux Disruption of Ion Gradients (K+, Na+, Ca2+) Ion_Channel->Ion_Flux Membrane_Depolarization Membrane Depolarization Ion_Flux->Membrane_Depolarization Downstream_Signaling Downstream Signaling Cascades Membrane_Depolarization->Downstream_Signaling Cellular_Response Cellular Responses (e.g., Apoptosis, Stress Response) Downstream_Signaling->Cellular_Response

Caption: Putative signaling cascade initiated by this compound.

This guide provides a foundational framework for addressing the challenges of non-specific binding of this compound. For further assistance, please consult the relevant scientific literature or contact your technical support representative.

References

Technical Support Center: Cholesterol Staining with Polyene Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing polyene macrolide antibiotics, such as Levorin A0 and Filipin, for the fluorescent detection of unesterified cholesterol in cells and tissues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind cholesterol staining with this compound/Filipin?

This compound and Filipin are polyene macrolides that bind specifically to unesterified (free) cholesterol in cellular membranes. Upon binding, they exhibit enhanced fluorescence, allowing for the visualization of cholesterol-rich domains within the cell. This interaction is based on the sterol's 3β-hydroxyl group.

Q2: Why am I seeing high background fluorescence in my images?

High background fluorescence can be caused by several factors:

  • Excessive Stain Concentration: Using too high a concentration of the staining solution can lead to non-specific binding and high background.

  • Inadequate Washing: Insufficient washing after the staining step will leave unbound fluorophore in the sample.

  • Autofluorescence: Some cell types or tissues naturally exhibit autofluorescence.

  • Ambient Light: Exposure to room light during the staining or imaging process can increase background noise.[1]

Q3: My fluorescent signal is fading very quickly. What is happening?

This phenomenon is known as photobleaching, the photochemical destruction of a fluorophore upon exposure to light.[1] Filipin and related compounds are particularly susceptible to rapid photobleaching. To minimize this, reduce the exposure time and illumination intensity on the microscope. It is crucial to analyze the samples immediately after staining.[2]

Q4: Can I use this compound/Filipin for live-cell imaging?

While it is possible, it is generally not recommended for extended live-cell imaging. These compounds can sequester cholesterol from membranes, potentially disrupting normal cellular processes and leading to cytotoxicity.[1] For live-cell imaging of cholesterol dynamics, consider using fluorescently-tagged protein probes like the D4 fragment of perfringolysin O (PFO-D4).[3][4][5]

Q5: Can I quantify cholesterol levels using this compound/Filipin staining?

Yes, it is possible to perform semi-quantitative analysis of cholesterol distribution. However, obtaining absolute quantification can be challenging due to factors like photobleaching and potential variations in stain penetration. For more precise quantification, consider methods like flow cytometry or automated image analysis pipelines.[3][4]

Troubleshooting Guide

This guide addresses common artifacts and provides solutions to overcome them during cholesterol staining experiments.

Problem/Artifact Potential Cause(s) Recommended Solution(s)
Weak or No Signal - Low Cholesterol Content: The sample may have naturally low levels of unesterified cholesterol. - Stain Degradation: this compound/Filipin solutions are unstable and light-sensitive.[2] - Fixation Issues: Improper fixation can mask cholesterol binding sites.- Use a positive control, such as cells treated with a cholesterol transport inhibitor like U18666A.[2] - Prepare fresh staining solutions and protect them from light. Store aliquots at -80°C.[2] - Optimize fixation conditions. Paraformaldehyde is a commonly used fixative.
Uneven Staining - Incomplete Stain Penetration: The stain may not have reached all cellular compartments. - Cell Clumping: Dense cell clusters can prevent uniform staining.- Increase the incubation time with the staining solution. - Ensure cells are well-separated and not overly confluent.
"Hot Spots" or Punctate Staining - Cholesterol Accumulation: This may represent true biological phenomena, such as cholesterol accumulation in late endosomes/lysosomes.[3][5] - Stain Precipitation: The staining solution may have precipitated.- Correlate with known cellular markers for specific organelles. - Filter the staining solution before use.
Nuclear Bubbling Artifact - Poor Fixation and High Heat: This can cause proteins in the nucleus to coagulate.[6]- Ensure proper and thorough fixation of the sample. - Avoid high temperatures during slide drying.[6]
Floaters/Contamination - Contaminated Reagents or Water Baths: Extraneous debris can settle on the sample.[6]- Maintain clean working areas and use filtered reagents.[6]

Experimental Protocols

Protocol 1: Staining of Unesterified Cholesterol in Cultured Cells

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound/Filipin stock solution (e.g., 5 mg/mL in DMSO or ethanol)

  • Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin)

  • Mounting Medium

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 20-30 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare the working staining solution by diluting the stock solution in the staining buffer to the desired final concentration (e.g., 50 µg/mL).

  • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image immediately using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm).[2]

Protocol 2: Enhancing Intracellular Cholesterol Visualization

To better visualize intracellular cholesterol pools, plasma membrane cholesterol can be selectively extracted prior to fixation.[4]

Materials:

  • Methyl-β-cyclodextrin (MβCD)

  • All materials from Protocol 1

Procedure:

  • Before fixation, treat living cells with a low concentration of MβCD (e.g., 10 mM) in serum-free medium for a short period (e.g., 15-30 minutes).

  • Proceed with the fixation and staining steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 staining Incubate with this compound/Filipin (Protect from Light) wash2->staining wash3 Wash with PBS (Protect from Light) staining->wash3 mounting Mount Coverslip wash3->mounting imaging Fluorescence Microscopy (UV Excitation) mounting->imaging

Caption: Standard experimental workflow for cholesterol staining.

troubleshooting_logic cluster_artifacts Common Artifacts cluster_solutions Potential Solutions start Staining Artifact Observed high_bg High Background? start->high_bg weak_signal Weak/No Signal? start->weak_signal uneven_stain Uneven Staining? start->uneven_stain photobleaching Rapid Fading? start->photobleaching solution_bg - Reduce stain concentration - Improve washing - Check for autofluorescence high_bg->solution_bg Yes solution_signal - Use positive control - Prepare fresh stain - Optimize fixation weak_signal->solution_signal Yes solution_uneven - Increase incubation time - Ensure single-cell layer uneven_stain->solution_uneven Yes solution_photo - Reduce exposure time - Lower illumination intensity - Image immediately photobleaching->solution_photo Yes

Caption: Troubleshooting logic for common staining artifacts.

References

Validation & Comparative

Visualizing Lipid Rafts: A Comparative Guide to Levorin A0 and Filipin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular membranes, the visualization of lipid rafts is a critical technique. These specialized microdomains, enriched in cholesterol and sphingolipids, play a pivotal role in cellular signaling, protein trafficking, and viral entry. Among the tools available for their study, the polyene antibiotics filipin and Levorin A0 have emerged as fluorescent probes capable of binding to cholesterol, the cornerstone of lipid rafts. This guide provides a comprehensive comparison of this compound and filipin to aid in the selection of the most appropriate tool for your research needs.

While filipin is a well-established and widely used probe for cholesterol visualization, this compound remains a less characterized alternative. This guide aims to present the available data for both compounds; however, a significant disparity in the depth of scientific literature exists. Filipin has been extensively studied, with a wealth of information on its fluorescent properties, binding characteristics, and established protocols. In contrast, specific experimental data for this compound, particularly in the context of lipid raft imaging, is sparse in publicly available scientific literature.

Quantitative Comparison of Physicochemical and Spectroscopic Properties

A direct quantitative comparison of the performance of this compound and filipin for visualizing lipid rafts is hampered by the limited data available for this compound. The following table summarizes the known properties of both compounds.

PropertyThis compoundFilipin III
Molecular Formula C₅₉H₈₄N₂O₁₇C₃₅H₅₈O₁₁
Molecular Weight 1093.32 g/mol 654.84 g/mol
Excitation Maximum Not reported~340-380 nm[1][2]
Emission Maximum Not reported~385-470 nm[1][2]
Quantum Yield Not reportedNot typically reported; known to photobleach rapidly[1][3]
Photostability Not reportedProne to rapid photobleaching[1][3]
Cholesterol Binding Affinity Not reportedHigh affinity for unesterified cholesterol[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, ethanol)Soluble in DMSO and ethanol[3]
Cytotoxicity Not reportedKnown to be cytotoxic and can perturb membrane structure

Experimental Protocols

Filipin Staining Protocol for Lipid Raft Visualization in Cultured Cells

This protocol is a standard method for staining fixed cells with filipin to visualize cholesterol-rich domains.

Materials:

  • Filipin III complex

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • Glycine

  • Mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips to an appropriate confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Quenching:

    • Incubate the cells with 0.1 M glycine in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.

    • Wash the cells three times with PBS.

  • Filipin Staining:

    • Prepare a stock solution of filipin in DMSO (e.g., 5 mg/mL). Store protected from light at -20°C.

    • Prepare a fresh working solution of filipin in PBS (e.g., 50 µg/mL).

    • Incubate the cells with the filipin working solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Microscopy:

    • Visualize the cells using a fluorescence microscope equipped with a UV excitation filter (around 340-380 nm) and an emission filter (around 385-470 nm).

    • Note: Filipin is highly susceptible to photobleaching, so minimize exposure to the excitation light.

Visualizing the Staining Workflow

The following diagram illustrates the general workflow for staining lipid rafts using a cholesterol-binding fluorescent probe like filipin.

G General Workflow for Lipid Raft Staining cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% PFA wash1->fixation wash2 Wash with PBS fixation->wash2 quenching Quench with Glycine wash2->quenching wash3 Wash with PBS quenching->wash3 staining Incubate with Fluorescent Probe (e.g., Filipin) wash3->staining wash4 Wash with PBS staining->wash4 mounting Mount coverslip wash4->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Workflow for staining lipid rafts.

Signaling Pathway Involving Lipid Rafts

Lipid rafts are critical organizing centers for numerous signaling pathways. A well-studied example is the role of lipid rafts in T-cell receptor (TCR) signaling. Upon antigen presentation, TCRs and their co-receptors cluster within lipid rafts, facilitating the recruitment and activation of downstream signaling molecules.

G Simplified T-Cell Receptor Signaling in Lipid Rafts cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Antigen Binding ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT SLP76 SLP76 LAT->SLP76 Recruits ZAP70->LAT PLCg1 PLCγ1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca²⁺ flux, MAPK activation) PLCg1->Downstream Activates

Caption: TCR signaling pathway in lipid rafts.

Conclusion

Filipin remains the gold standard for fluorescently labeling cholesterol within lipid rafts due to a large body of supporting literature and well-defined protocols. Its primary drawbacks are its cytotoxicity and rapid photobleaching. This compound, as a fellow polyene antibiotic, holds potential as an alternative probe. However, the current lack of published data on its fluorescence properties, cholesterol binding characteristics, and specific protocols for cellular imaging makes it a challenging choice for researchers. Further investigation into the utility of this compound for visualizing lipid rafts is warranted to determine if it offers any advantages over filipin, such as improved photostability or reduced cytotoxicity. Until such data becomes available, filipin remains the more reliable and characterized tool for this application.

References

Comparison Guide: Levorin A0 vs. Genetically-Encoded Cholesterol Sensors for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamic landscape of cholesterol within cellular membranes is central to numerous physiological processes, from signal transduction to membrane trafficking. Visualizing and quantifying the distribution of cholesterol in living cells is therefore critical for understanding cellular health and disease. This guide provides an objective comparison of two distinct classes of tools for this purpose: the polyene antibiotic Levorin A0 (represented by its well-studied counterpart, filipin) and genetically-encoded cholesterol sensors, such as those based on Perfringolysin O Domain 4 (D4).

Mechanisms of Action

This compound / Filipin: The Intercalating Probe

This compound belongs to the polyene antibiotic family, which includes the widely used cholesterol probe, filipin. These small molecules function by directly binding to the 3-β-hydroxyl group of unesterified cholesterol within membranes.[1] This binding leads to the formation of fluorescent complexes that intercalate into the lipid bilayer. The resulting fluorescence intensity correlates with the local concentration of accessible cholesterol. However, this binding mechanism can also perturb membrane structure and sequester cholesterol, potentially interfering with normal cellular functions like endocytosis.[1][2]

cluster_membrane Cell Membrane chol1 Cholesterol complex Fluorescent Complex chol1->complex chol2 Cholesterol phospholipid1 Lipid phospholipid2 Lipid levorin This compound / Filipin (External Probe) levorin->chol1 Binds to 3-β-hydroxyl group microscope UV Excitation (Microscope) complex->microscope Excited by emission Fluorescence Emission (~480 nm) microscope->emission Results in cluster_cell Live Cell cytoplasm Cytoplasm membrane Cholesterol-Rich Membrane sensor_mem D4H-mCherry (Localized) sensor_cyto D4H-mCherry (Dispersed) sensor_cyto->sensor_mem Translocates to Cholesterol microscope Fluorescence Microscope sensor_mem->microscope Imaged by dna Plasmid DNA (D4H-mCherry) expression Transcription & Translation dna->expression Transfection expression->sensor_cyto signal Localized Signal at Membrane microscope->signal start Plate Cells on Coverslips wash1 Wash 3x with PBS start->wash1 fix Fix with 4% PFA (1 hour) wash1->fix quench Quench with Glycine (10 min) fix->quench stain Stain with Filipin (2 hours, dark) quench->stain wash2 Wash 3x with PBS stain->wash2 image Image Immediately (UV Excitation) wash2->image start Plate Cells in Imaging Dish transfect Transfect with mCherry-D4H Plasmid start->transfect express Incubate for Expression (24-48 hours) transfect->express media Change to Imaging Medium express->media acclimate Acclimate in Microscope Chamber media->acclimate image Acquire Live-Cell Images (Time-Lapse) acclimate->image

References

A Comparative Guide to Quantitative Cholesterol Analysis: Fluorometric, Colorimetric, and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesterol is crucial for understanding cellular processes, diagnosing diseases, and evaluating therapeutic interventions. While numerous methods exist, choosing the most appropriate technique depends on factors such as sensitivity, sample type, throughput, and the specific research question. This guide provides an objective comparison of a widely used fluorometric assay with alternative methods, supported by experimental data and detailed protocols.

Methodology Overview

The quantification of cholesterol can be broadly categorized into several approaches:

  • Enzymatic-Fluorometric Assays: These methods offer high sensitivity and are suitable for high-throughput screening. They rely on a series of enzymatic reactions that ultimately produce a highly fluorescent compound proportional to the cholesterol concentration.

  • Enzymatic-Colorimetric Assays: Similar to fluorometric assays, these also use an enzyme-coupled reaction. However, the final product is a colored compound, and the concentration is determined by measuring its absorbance.

  • Fluorescence Microscopy with Filipin: Filipin is a fluorescent polyene antibiotic that binds specifically to free cholesterol. This method is primarily used for visualizing and semi-quantitatively assessing the distribution of unesterified cholesterol within cells and tissues.

  • Chromatographic Methods (HPLC and GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that separate cholesterol from other lipids before quantification. GC-MS is often considered the gold standard for its high accuracy and specificity.[1][2][3]

Quantitative Data Comparison

The performance of each method varies in terms of its detection range and sensitivity. The following tables summarize the key quantitative data for fluorometric, colorimetric, and chromatographic techniques.

Table 1: Performance Characteristics of Cholesterol Quantification Methods

Method Detection Principle Typical Linear Range Limit of Detection (LOD) / Quantification (LOQ) Common Sample Types
Enzymatic-Fluorometric Assay Fluorescence (e.g., Ex/Em = 535/587 nm)0.1 - 0.5 µ g/well or 0-20 µM[4]LOD: ~1 µM[4], 5 pmol (2 ng)/well[5]Serum, Plasma, Cell/Tissue Lysates[6][7][8]
Enzymatic-Colorimetric Assay Absorbance (e.g., 570 nm)1 - 5 µ g/well or 0-100 µM[4]LOD: ~1 µM[4], 5 mg/dL[9]Serum, Plasma, Cell/Tissue Lysates[10][11]
Filipin Staining Fluorescence MicroscopySemi-quantitativeNot applicable for absolute quantificationCultured Cells, Tissue Sections[12][13]
HPLC-UV UV Absorbance (e.g., 205 nm)50 - 3000 µg/g[14]LOD: 0.08 µg/mL[14], LOQ: 62.5 ng/µL[15]Food matrices, Tissues[14][15]
GC-MS Mass Spectrometry0.1 - 15 mmol/L[3]LOD: < 5 ng/mL, LOQ: < 10 ng/mL[16]Serum, Tissues[3][16]

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate comparison. Below are the summarized experimental protocols for the key methods discussed.

Enzymatic-Fluorometric Assay Protocol

This protocol is based on a typical commercial assay kit.

Principle: Cholesterol esters are hydrolyzed by cholesterol esterase to free cholesterol. Cholesterol oxidase then oxidizes the free cholesterol, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red, MaxiProbe) to generate a highly fluorescent product.[5][8]

Procedure:

  • Sample Preparation:

    • Serum/Plasma: Dilute samples (e.g., 1:200 to 1:400) with the provided assay buffer.[8][17]

    • Cells/Tissues: Homogenize in a chloroform:isopropanol:NP-40 (7:11:0.1) solution, centrifuge, and evaporate the organic phase. Reconstitute the lipid extract in a suitable buffer.[7]

  • Standard Curve Preparation: Prepare a series of cholesterol standards from a stock solution, typically ranging from 0 to 20 µM.[4]

  • Reaction Setup:

    • Pipette 50 µL of standards and samples into a 96-well black plate with a clear bottom.[6]

    • Prepare a Reaction Reagent mix containing cholesterol oxidase, cholesterol esterase (for total cholesterol), HRP, and the fluorescent probe in assay buffer.[6]

    • Add 50 µL of the Reaction Reagent to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[18]

  • Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 530-570 nm, Em: 590-600 nm).[6]

  • Quantification: Calculate the cholesterol concentration in the samples by comparing their fluorescence values to the standard curve.

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample Sample (Serum, Lysate) Plate Pipette into 96-well Plate Sample->Plate Standards Cholesterol Standards Standards->Plate Reagent Add Reaction Reagent (Enzymes + Probe) Plate->Reagent Incubate Incubate at 37°C (30-60 min) Reagent->Incubate Read Read Fluorescence (Ex/Em ~535/590 nm) Incubate->Read Calculate Calculate Concentration vs. Standard Curve Read->Calculate

Caption: Workflow for a typical enzymatic-fluorometric cholesterol assay.
Filipin Staining for Cellular Cholesterol

This method allows for the visualization of free cholesterol in fixed cells.

Principle: Filipin binds specifically to the 3-β-hydroxyl group of unesterified cholesterol, forming fluorescent complexes within cell membranes.

Procedure:

  • Cell Culture: Seed and grow cells on coverslips in a multi-well plate. Treat with experimental compounds as required.[19]

  • Fixation: Fix the cells with 3-4% paraformaldehyde in PBS for 10-60 minutes at room temperature.[13][19]

  • Quenching: Quench the fixation reaction by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.[13][19]

  • Staining:

    • Prepare a working solution of Filipin III (e.g., 0.05 mg/mL) in PBS containing 10% Fetal Bovine Serum.[13][19]

    • Incubate the fixed cells with the Filipin solution for 2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips and immediately visualize the cells using a fluorescence microscope with a UV filter set (e.g., Ex: 340-380 nm, Em: 385-470 nm).[13][19] Note that Filipin fluorescence is prone to rapid photobleaching.

Filipin_Staining_Workflow Start Cells on Coverslips Fix Fix with Paraformaldehyde Start->Fix Quench Quench with Glycine Fix->Quench Stain Stain with Filipin III Solution (2 hours, dark) Quench->Stain Wash Wash with PBS Stain->Wash Image Fluorescence Microscopy (UV Excitation) Wash->Image

Caption: Experimental workflow for Filipin staining of cellular cholesterol.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for cholesterol analysis using GC-MS, a gold-standard method.[3]

Principle: Lipids are extracted from the sample, and cholesterol esters are often hydrolyzed (saponification). The resulting free cholesterol is then derivatized to make it volatile. The derivatized cholesterol is separated by gas chromatography and detected by mass spectrometry, allowing for precise quantification, often using a deuterated internal standard.[3][16]

Procedure:

  • Lipid Extraction:

    • Homogenize the sample (e.g., tissue) in a methanol/chloroform mixture.[20]

    • Centrifuge to separate the organic and aqueous layers.[20]

    • Collect the lower organic phase containing the lipids and dry it under nitrogen.

  • Saponification (Optional but common): Hydrolyze cholesterol esters by heating the lipid extract with alcoholic potassium hydroxide.

  • Derivatization: Derivatize the extracted sterols to form trimethylsilyl (TMS) ethers to increase their volatility for GC analysis.[16]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., Agilent CP-Sil 8 CB) with helium as the carrier gas.[20]

    • Employ a temperature gradient to separate the components. For example, an initial oven temperature of 100°C, ramped to 318°C.[20]

    • The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity.[21]

  • Quantification: Determine the cholesterol concentration by comparing the peak area of the analyte to that of an internal standard and referencing a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Sample Homogenization Extract Lipid Extraction (e.g., Chloroform/Methanol) Start->Extract Saponify Saponification (Hydrolysis of Esters) Extract->Saponify Derivatize Derivatization (e.g., TMS) Saponify->Derivatize GC Gas Chromatography (Separation) Derivatize->GC MS Mass Spectrometry (Detection & Quantification) GC->MS

Caption: General workflow for cholesterol quantification by GC-MS.

Comparison of Alternatives

Table 2: Qualitative Comparison of Cholesterol Quantification Methods

Method Advantages Disadvantages Best Suited For
Enzymatic-Fluorometric - High sensitivity[5]- High throughput- Simple, one-step procedure[5]- Small sample volume required- Potential interference from sample components- Requires a fluorescence plate readerHigh-throughput screening of serum, plasma, and cell lysates.
Enzymatic-Colorimetric - Simple and robust- Less expensive equipment than fluorometry- High throughput- Lower sensitivity compared to fluorometric assays- More susceptible to colorimetric interferenceRoutine quantification of cholesterol in clinical and research samples where high sensitivity is not paramount.
Filipin Staining - Provides spatial distribution of free cholesterol within cells- Relatively simple staining procedure- Semi-quantitative at best- Prone to rapid photobleaching- Does not detect cholesteryl estersVisualizing changes in subcellular cholesterol distribution and localization.
HPLC-UV - Good accuracy and precision[15]- Can separate cholesterol from other sterols- Requires sample derivatization in some cases- More complex sample preparation than enzymatic assays- Lower throughput[22]Quantification of cholesterol in complex matrices like food and tissues when MS is not available.
GC-MS - "Gold standard" in terms of accuracy and specificity[3]- Highly sensitive and quantitative- Can identify and quantify multiple sterols simultaneously[23]- Laborious and time-consuming sample preparation[3]- Requires expensive, specialized equipment- Requires derivatizationDefinitive quantification of cholesterol and its metabolites; validation of other methods.

Conclusion

The choice of method for quantitative cholesterol analysis is a trade-off between sensitivity, throughput, cost, and the level of detail required. Enzymatic-fluorometric assays provide an excellent balance of high sensitivity and high throughput, making them ideal for screening large numbers of samples in drug discovery and cellular research. Enzymatic-colorimetric assays are a cost-effective alternative for routine analysis. For visualizing the subcellular localization of free cholesterol, Filipin staining remains a valuable tool, though it is not truly quantitative. When the highest level of accuracy and specificity is required, particularly for complex samples or for validating results from other methods, GC-MS is the undisputed gold standard, with HPLC offering a reliable, albeit less sensitive, chromatographic alternative.

References

Comparative Guide to Co-localization Studies of Levorin A0 and Filipin with Lipid Raft Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that play crucial roles in cellular processes such as signal transduction, protein trafficking, and viral entry.[1] The study of these domains often relies on fluorescent probes that specifically bind to their components.

Performance Comparison: Levorin A0 vs. Filipin

Polyene antibiotics, including this compound and Filipin, are known to interact with sterols, a key component of lipid rafts. This interaction forms the basis of their use as lipid raft markers. Filipin is a widely used fluorescent polyene antibiotic that binds specifically to cholesterol and is a standard tool for staining and visualizing cholesterol-rich domains.[2] this compound, also a polyene antibiotic, is expected to exhibit similar cholesterol-binding properties, although specific data on its fluorescence and co-localization characteristics are limited.

Table 1: Quantitative Comparison of this compound and Filipin as Lipid Raft Probes

FeatureThis compoundFilipin IIIReferences
Target Molecule Primarily ergosterol and cholesterolPrimarily cholesterol[3]
Fluorescence Intrinsic fluorescenceIntrinsic fluorescence[3]
Excitation Max ~324 nm340-380 nm[4]
Emission Max ~490 nm385-470 nm[4]
Reported Co-localization Data not availableGanglioside GM1, Caveolin-1, Flotillin-1[5][6]
Known Perturbations Can induce membrane permeabilityCan disrupt lipid raft structure and function[3][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible co-localization studies. Below is a standard protocol for Filipin staining, which can be adapted for preliminary studies with this compound.

Protocol: Filipin Staining for Cholesterol-Rich Lipid Rafts

This protocol is adapted from established methods for visualizing cholesterol in cultured cells.[4][7]

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Staining solution: 0.05 mg/mL Filipin III in PBS with 10% Fetal Bovine Serum (FBS)

  • Mounting medium

  • Fluorescence microscope with a UV filter set

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on sterile coverslips in a culture dish.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted PFA.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the cells with the Filipin staining solution for 2 hours at room temperature in the dark. Note: Filipin is light-sensitive.

  • Washing: Gently wash the cells three times with PBS to remove excess stain.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with a UV filter (Excitation: 340-380 nm, Emission: 385-470 nm).[7] Note: Filipin photobleaches rapidly, so minimize exposure to the excitation light.

Co-localization with Other Lipid Raft Markers

To confirm the localization of a probe to lipid rafts, it is essential to perform co-localization studies with other known raft markers.

Table 2: Common Lipid Raft Markers for Co-localization Studies

MarkerTargetTypical Detection Method
Cholera Toxin B Subunit (CT-B) Ganglioside GM1Fluorescently-conjugated CT-B
Anti-Caveolin-1 Antibody Caveolin-1 proteinImmunofluorescence
Anti-Flotillin-1 Antibody Flotillin-1 proteinImmunofluorescence
GFP-D4 Plasma membrane cholesterolGFP fluorescence

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a co-localization study involving a fluorescent probe and a known lipid raft marker.

CoLocalization_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on coverslips fixation Fix cells (e.g., 4% PFA) cell_culture->fixation probe_staining Incubate with this compound or Filipin fixation->probe_staining marker_staining Incubate with lipid raft marker (e.g., CT-B) fixation->marker_staining microscopy Fluorescence Microscopy probe_staining->microscopy marker_staining->microscopy image_analysis Image Analysis (Co-localization statistics) microscopy->image_analysis

Caption: Experimental workflow for co-localization of a fluorescent probe with a lipid raft marker.

Signaling Pathways and Lipid Rafts

Lipid rafts serve as platforms for the spatial organization of signaling molecules, thereby regulating various cellular signaling pathways. The co-localization of signaling proteins within these domains is critical for their activation and downstream effects.

Lipid_Raft_Signaling cluster_raft Lipid Raft cluster_cytosol Cytosol receptor Receptor effector Effector Protein receptor->effector Activation downstream Downstream Signaling effector->downstream Signal Transduction ligand Ligand ligand->receptor Binding

Caption: Simplified signaling pathway initiated within a lipid raft.

Conclusion

While Filipin remains the gold standard for fluorescently labeling cholesterol-rich lipid rafts, the potential of this compound as an alternative or complementary probe warrants investigation. Its distinct properties, once characterized, could offer new insights into the structure and function of these important membrane microdomains. Researchers are encouraged to perform direct comparative studies to fully elucidate the utility of this compound in co-localization experiments.

References

Assessing the Cross-Reactivity of Levorin A0 with Cellular Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Levorin A0 with cellular components, benchmarked against other polyene antibiotics, Amphotericin B and Nystatin. Due to the limited availability of specific experimental data for this compound, this guide draws upon the established knowledge of polyene antibiotics' mechanism of action and cross-reactivity profiles to provide a comprehensive overview for researchers.

Introduction to this compound and Polyene Antibiotic Cross-Reactivity

Levorin is a polyene macrolide antibiotic complex produced by Streptomyces levoris. The complex consists of several components, with this compound being one of the major aromatic heptaenes. Like other polyene antibiotics, Levorin's primary mechanism of action is the formation of pores in the fungal cell membrane. This is achieved through a high affinity for ergosterol, a major sterol component of fungal membranes. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately fungal cell death.

However, the therapeutic utility of polyene antibiotics is often limited by their cross-reactivity with mammalian cells. This off-target effect stems from their ability to also bind to cholesterol, the predominant sterol in mammalian cell membranes. This binding can lead to the formation of pores in host cell membranes, resulting in cytotoxicity and adverse effects such as nephrotoxicity and hemolytic anemia. The degree of cross-reactivity is largely determined by the antibiotic's relative affinity for ergosterol versus cholesterol.

Comparative Analysis of this compound and Other Polyene Antibiotics

This section compares the known or inferred cross-reactivity profiles of this compound with two widely studied polyene antibiotics, Amphotericin B and Nystatin.

FeatureThis compoundAmphotericin BNystatin
Primary Fungal Target ErgosterolErgosterolErgosterol
Primary Mammalian Off-Target CholesterolCholesterolCholesterol
Reported Mammalian Toxicity Potential for cytotoxicity and hemolytic activity, similar to other polyenes. An antiandrogenic effect has been observed at high, toxic doses.High potential for nephrotoxicity and infusion-related reactions. Significant hemolytic activity.Generally considered more toxic than Amphotericin B when administered systemically, limiting its use primarily to topical applications. Allergic contact dermatitis has been reported.[1][2][3]
Relative Ergosterol vs. Cholesterol Affinity Data not readily available, but as a polyene, it is expected to have a higher affinity for ergosterol than cholesterol.Higher affinity for ergosterol than cholesterol, but still significant binding to cholesterol, leading to dose-limiting toxicity.Higher affinity for ergosterol than cholesterol.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound and other antifungal compounds, standardized in vitro assays are essential. The following are detailed protocols for two key experiments: a hemolysis assay to measure red blood cell lysis and a cytotoxicity assay to determine the effect on mammalian cell viability.

Hemolysis Assay

This assay measures the ability of a compound to damage red blood cell membranes, leading to the release of hemoglobin.

Objective: To determine the concentration of this compound and comparator compounds that causes 50% hemolysis (HC50).

Materials:

  • Freshly collected human or rat red blood cells (RBCs) with an anticoagulant.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds (this compound, Amphotericin B, Nystatin) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control: Triton X-100 (1% v/v).

  • Negative control: Vehicle (e.g., DMSO in PBS).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBC pellet three times with cold PBS.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Prepare Test Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Create a serial dilution of each compound in PBS to achieve the desired final concentrations. The final DMSO concentration should be kept below 1% to avoid solvent-induced hemolysis.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.

    • Add 100 µL of each test compound dilution, positive control, or negative control to the respective wells.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measure Hemoglobin Release:

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Plot the percentage of hemolysis against the compound concentration and determine the HC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Objective: To determine the concentration of this compound and comparator compounds that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium.

  • Test compounds (this compound, Amphotericin B, Nystatin) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • CO2 incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 atmosphere.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Abs_sample / Abs_vehicle_control) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the mechanism of action of polyene antibiotics and the experimental workflows for assessing cross-reactivity.

Polyene_Mechanism cluster_fungal Fungal Cell Membrane cluster_mammalian Mammalian Cell Membrane FungalMembrane Ergosterol Phospholipid Bilayer PoreFormationFungal Pore Formation FungalMembrane->PoreFormationFungal MammalianMembrane Cholesterol Phospholipid Bilayer PoreFormationMammalian Pore Formation MammalianMembrane->PoreFormationMammalian LevorinA0 This compound LevorinA0->FungalMembrane:f0 High Affinity LevorinA0->MammalianMembrane:f0 Lower Affinity (Cross-reactivity) CellDeath Fungal Cell Death PoreFormationFungal->CellDeath Toxicity Host Cell Toxicity PoreFormationMammalian->Toxicity Hemolysis_Workflow start Start: Prepare 2% RBC Suspension prepare_dilutions Prepare Serial Dilutions of Test Compounds start->prepare_dilutions incubate Incubate RBCs with Compounds (37°C, 1 hr) prepare_dilutions->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure Measure Absorbance of Supernatant (540 nm) centrifuge->measure analyze Calculate % Hemolysis and HC50 measure->analyze end End analyze->end Cytotoxicity_Workflow start Start: Seed Mammalian Cells treat Treat Cells with Test Compounds (24-48 hr) start->treat add_mtt Add MTT Reagent (4 hr incubation) treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate % Cell Viability and IC50 measure->analyze end End analyze->end

References

Validating Cholesterol Staining Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of cellular and drug development research is the accurate quantification of cholesterol. While fluorescent staining offers spatial localization, biochemical assays provide quantitative bulk measurements. This guide provides a framework for validating a cholesterol staining method, using the polyene antibiotic Levorin A0 as a case study, against a standard biochemical cholesterol assay. Due to the limited specific data on this compound for cholesterol staining, this guide draws parallels with the well-characterized polyene antibiotic, Filipin, and outlines a validation workflow.

Introduction to Cholesterol Quantification Methods

Two primary methodologies are employed for cholesterol analysis in a research setting: fluorescent staining and biochemical assays.

  • Fluorescent Staining: This method utilizes molecules that bind to cholesterol and emit fluorescence, allowing for the visualization of cholesterol distribution within cells and tissues. Polyene antibiotics, such as Filipin and presumably this compound, are a class of such molecules that interact with unesterified cholesterol in cell membranes. This technique is invaluable for understanding the subcellular localization of cholesterol.

  • Biochemical Assays: These assays provide a quantitative measurement of the total cholesterol content within a cell lysate or biological sample. They are typically based on enzymatic reactions that produce a measurable colorimetric or fluorescent signal directly proportional to the cholesterol concentration. These assays are essential for determining absolute cholesterol levels and validating changes observed with staining methods.

Comparative Analysis: this compound Staining vs. Biochemical Assay

FeatureThis compound Staining (Hypothetical)Biochemical Cholesterol Assay (e.g., Amplex Red)
Principle Binding of the polyene antibiotic this compound to unesterified cholesterol in cell membranes, leading to fluorescence.Enzymatic oxidation of cholesterol, producing hydrogen peroxide, which reacts with a probe (e.g., Amplex Red) to generate a fluorescent product.
Data Output Qualitative/Semi-quantitative (fluorescence intensity), spatial distribution of cholesterol.Quantitative (absolute cholesterol concentration, e.g., µg/mL).
Sample Type Fixed cells or tissue sections.Cell lysates, plasma, serum, tissue homogenates.
Throughput Lower throughput, requires microscopy and image analysis.Higher throughput, amenable to microplate-based assays.
Advantages Provides spatial information on cholesterol localization.Highly sensitive and quantitative. Can distinguish between free and esterified cholesterol.
Limitations Prone to photobleaching, potential for artifacts, less quantitative. Based on the behavior of similar compounds like Filipin, it may not be suitable for live-cell imaging.Provides no spatial information (bulk measurement).

Experimental Protocols

Hypothetical this compound Staining Protocol for Cellular Cholesterol

This protocol is based on established methods for Filipin staining, a structurally related polyene antibiotic, due to the lack of a standardized protocol for this compound.

Materials:

  • This compound stock solution (e.g., 5 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Fluorescence microscope with a UV filter set

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a fresh working solution of this compound at a final concentration of 50 µg/mL in PBS. Protect the solution from light.

    • Incubate the fixed cells with the this compound working solution for 1-2 hours at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with a UV excitation filter (around 340-380 nm) and an emission filter (around 385-470 nm).

    • Note: Polyene antibiotic fluorescence is susceptible to photobleaching, so minimize light exposure.

Biochemical Cholesterol Assay Protocol (Amplex Red-Based)

Materials:

  • Amplex® Red Cholesterol Assay Kit (or similar)

  • Cell lysis buffer

  • Microplate reader capable of fluorescence detection

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate for normalization.

  • Assay Reaction:

    • Prepare a cholesterol standard curve according to the kit manufacturer's instructions.

    • Add a small volume of the cell lysate and standards to separate wells of a 96-well plate.

    • Prepare the reaction cocktail containing cholesterol oxidase, cholesterol esterase (for total cholesterol), horseradish peroxidase, and Amplex Red reagent in reaction buffer.

    • Add the reaction cocktail to all wells.

  • Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-cholesterol control) from all readings.

    • Generate a standard curve by plotting the fluorescence values of the standards against their known concentrations.

    • Determine the cholesterol concentration in the samples from the standard curve and normalize to the protein concentration.

Validation Workflow

A key step in employing a new staining method is to validate its results against a reliable quantitative method. The following workflow illustrates this process.

G cluster_0 Experimental Design cluster_1 Sample Processing cluster_2 Data Acquisition cluster_3 Data Analysis & Validation start Prepare parallel cell cultures treatment Apply experimental treatment (e.g., cholesterol-modifying drug) start->treatment split Split samples for two methods treatment->split staining_prep Fix and permeabilize cells for this compound staining split->staining_prep Sample A assay_prep Lyse cells for biochemical assay split->assay_prep Sample B staining This compound Staining & Imaging staining_prep->staining assay Biochemical Cholesterol Assay assay_prep->assay quant_stain Quantify fluorescence intensity (Image Analysis) staining->quant_stain quant_assay Calculate cholesterol concentration (Standard Curve) assay->quant_assay correlation Correlate fluorescence intensity with cholesterol concentration quant_stain->correlation quant_assay->correlation conclusion Validate this compound staining for cholesterol detection correlation->conclusion

Caption: Workflow for validating a fluorescent cholesterol stain against a biochemical assay.

Conclusion

Validating a qualitative or semi-quantitative staining method like this compound with a robust quantitative biochemical assay is crucial for the accurate interpretation of cellular cholesterol studies. While this compound is not as extensively characterized as other polyene antibiotics like Filipin for cholesterol staining, a systematic validation approach as outlined in this guide can establish its utility and limitations. By correlating the fluorescence intensity from staining with the absolute cholesterol concentrations from a biochemical assay, researchers can confidently use this compound to investigate the spatial dynamics of cholesterol in their experimental models.

Spectral Compatibility of Levorin A0 with Other Fluorescent Dyes for Multi-Color Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral properties of the polyene antibiotic Levorin A0 and its compatibility with commonly used fluorescent dyes for multi-color imaging applications. Due to the limited availability of direct fluorescence spectroscopy data for this compound, its spectral characteristics have been estimated based on structurally similar polyene antibiotics, such as Candicidin D, which has been shown to be structurally identical to Levorin A2.

Estimated Spectral Properties of this compound

This compound belongs to the polyene macrolide group of antibiotics. These molecules are characterized by a series of conjugated double bonds which are responsible for their UV-visible absorption and fluorescence. Based on the UV absorption maxima of the closely related compound Candicidin D (344, 364, 384, and 408 nm), the optimal excitation for this compound is presumed to be in the near-UV to blue region of the spectrum, with an expected emission in the blue-green range.

Disclaimer: The spectral data for this compound presented in this guide are estimations and should be experimentally verified for precise multi-color panel design.

Comparative Spectral Data of Fluorescent Dyes

For effective multi-color imaging, it is crucial to select fluorescent dyes with minimal spectral overlap with this compound. Below is a table summarizing the spectral properties of this compound (estimated) and a selection of commonly used fluorescent dyes that cover a broad range of the visible spectrum.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
This compound (Estimated) ~380 - 410 ~450 - 520 N/A N/A
DAPI358[][2]461[][2][3]0.92 (bound to DNA)[4]27,000[4]
Alexa Fluor 488495 - 499[5][6]519 - 520[5][6]0.92>65,000[6]
Rhodamine B546[7]567[7]~0.31-0.70~106,000
Cy5649 - 651[8][9][10]667 - 670[8][9][10]0.27[9]250,000[9]

Experimental Protocol for Assessing Spectral Compatibility

To experimentally determine the spectral compatibility of this compound with other fluorescent dyes, the following protocol for spectral imaging and linear unmixing can be employed.

Objective: To measure the emission spectrum of this compound in the experimental system and assess its spectral overlap with other fluorophores.

Materials:

  • Microscope equipped with a spectral detector (e.g., a 32-channel GaAsP detector).

  • Light source with tunable excitation or a selection of laser lines (e.g., 405 nm, 488 nm, 561 nm, 640 nm).

  • Samples stained with this compound only.

  • Samples stained with the other fluorescent dye(s) of interest only.

  • A sample stained with both this compound and the other dye(s).

  • Unstained control sample (for autofluorescence measurement).

  • Image analysis software capable of spectral unmixing (e.g., ZEN Blue, LAS X, or ImageJ/Fiji with appropriate plugins).

Methodology:

  • Reference Spectra Acquisition: a. Prepare a slide with a sample stained only with this compound. b. Excite the sample using a wavelength in the estimated excitation range (e.g., 405 nm laser). c. Acquire a lambda stack (a series of images at different emission wavelengths) covering the expected emission range of this compound and the other dyes in the panel. d. From the lambda stack, generate the reference emission spectrum for this compound. e. Repeat steps 1a-1d for each of the other fluorescent dyes to be used in the multi-color panel, using their respective optimal excitation wavelengths. f. Acquire a lambda stack from an unstained sample to generate a reference spectrum for autofluorescence.

  • Multi-Color Image Acquisition: a. Prepare a slide with the sample co-stained with this compound and the other fluorescent dyes. b. Sequentially excite the sample with the respective laser lines for each fluorophore and acquire a lambda stack for each excitation. This helps to minimize cross-excitation.[11]

  • Spectral Unmixing: a. Open the lambda stack from the co-stained sample in the image analysis software. b. Use the linear unmixing algorithm within the software. c. Provide the reference spectra for this compound, each of the other dyes, and autofluorescence to the algorithm. d. The software will then calculate the contribution of each fluorophore to the mixed signal in each pixel, generating separate images for each channel.

  • Analysis of Spectral Overlap: a. Visually inspect the unmixed images for any residual bleed-through. b. Quantify the signal-to-noise ratio for each channel. c. Analyze the degree of spectral overlap by examining the reference spectra. Significant overlap may require the use of dyes with narrower emission spectra or more advanced unmixing algorithms.[12][13]

Visualizing Experimental and Logical Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Levorin_only This compound Stained Sample Acquire_Levorin Acquire this compound Lambda Stack Levorin_only->Acquire_Levorin DyeX_only Other Dye Stained Sample Acquire_DyeX Acquire Other Dye Lambda Stack DyeX_only->Acquire_DyeX Co_stained Co-Stained Sample Acquire_Multi Acquire Multi-Color Lambda Stack Co_stained->Acquire_Multi Unstained Unstained Control Acquire_AutoF Acquire Autofluorescence Lambda Stack Unstained->Acquire_AutoF Gen_Ref_Spectra Generate Reference Spectra Acquire_Levorin->Gen_Ref_Spectra Acquire_DyeX->Gen_Ref_Spectra Linear_Unmixing Perform Linear Unmixing Acquire_Multi->Linear_Unmixing Acquire_AutoF->Gen_Ref_Spectra Gen_Ref_Spectra->Linear_Unmixing Analyze_Overlap Analyze Spectral Overlap & Bleed-through Linear_Unmixing->Analyze_Overlap Final_Image Final Multi-Color Image Analyze_Overlap->Final_Image

Spectral_Overlap_Logic cluster_dyes Fluorophore Selection cluster_instrument Instrumentation cluster_acquisition Image Acquisition cluster_processing Image Processing Large_Stokes Large Stokes Shift Minimize_Crosstalk Minimize Spectral Crosstalk Large_Stokes->Minimize_Crosstalk Narrow_Emission Narrow Emission Spectra Narrow_Emission->Minimize_Crosstalk Separated_Maxima Well-Separated Emission Maxima Separated_Maxima->Minimize_Crosstalk Specific_Lasers Specific Laser Lines Specific_Lasers->Minimize_Crosstalk Bandpass_Filters Narrow Bandpass Filters Bandpass_Filters->Minimize_Crosstalk Spectral_Detector Spectral Detector Spectral_Detector->Minimize_Crosstalk Sequential_Scan Sequential Scanning Sequential_Scan->Minimize_Crosstalk Linear_Unmixing_p Linear Unmixing Linear_Unmixing_p->Minimize_Crosstalk

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Levorin A0

Author: BenchChem Technical Support Team. Date: November 2025

Date of Compilation: 2025-11-07

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of Levorin A0. As a polyene macrolide antifungal agent, this compound requires careful handling and disposal to ensure personnel safety and environmental protection. The following procedures are based on general best practices for the disposal of pharmacologically active and potentially hazardous chemicals in a laboratory setting.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or latex gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to be worn at all times.
Respiratory Protection A risk assessment should determine the need for respiratory protection. If aerosols may be generated, a properly fitted respirator is necessary.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. In case of accidental exposure, rinse the affected area immediately with copious amounts of water and seek medical advice.

II. Step-by-Step Disposal Protocol

The disposal of this compound and associated contaminated materials must be conducted in compliance with local, state, and federal regulations.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • All items that have come into direct contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, must be considered hazardous waste.

  • Containerization:

    • Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

    • For liquid waste containing this compound, use a designated, sealed, and shatter-resistant container.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • This area should be away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[1][2] Environmental release of this substance should be avoided.[2]

III. Decontamination of Labware

Reusable labware that has been in contact with this compound must be decontaminated prior to washing.

  • Initial Rinse: Rinse the labware with a suitable solvent that will solubilize this compound. The rinseate must be collected and disposed of as hazardous waste.

  • Washing: After the initial decontamination rinse, the labware can be washed using standard laboratory detergents.

  • Final Rinse: Thoroughly rinse with deionized water.

IV. Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area to prevent unauthorized entry.

  • Personal Protection: Don appropriate PPE, including respiratory protection if the spill has generated dust or aerosols.

  • Containment: For solid spills, gently cover the material with an absorbent pad to prevent it from becoming airborne. For liquid spills, use an appropriate absorbent material to contain the spill.

  • Clean-up: Carefully collect the spilled material and absorbent using non-sparking tools. Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after the clean-up is complete.

V. Disposal Workflow

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste B->C D Containerize in Labeled Hazardous Waste Container C->D E Store in Secure Secondary Containment D->E F Arrange for Professional Disposal via EHS E->F G Contain Spill H Collect Contaminated Material G->H I Decontaminate Area H->I I->D

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levorin A0
Reactant of Route 2
Levorin A0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。